Technical Documentation Center

O-methyl-d-threonine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-methyl-d-threonine
  • CAS: 4144-02-9; 537697-28-2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: O-Methyl-D-Threonine in Peptidomimetics and Drug Design

Executive Summary & Chemical Identity O-methyl-D-threonine (D-Thr(Me)-OH) is a non-proteinogenic amino acid derivative utilized primarily to introduce conformational constraints, enhance metabolic stability, and probe st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

O-methyl-D-threonine (D-Thr(Me)-OH) is a non-proteinogenic amino acid derivative utilized primarily to introduce conformational constraints, enhance metabolic stability, and probe stereochemical requirements in enzymatic pathways. Unlike its L-isomer, which is a substrate for natural proteases, the D-configuration confers resistance to proteolytic degradation, making it a critical tool in the development of peptidomimetics and peptide-based therapeutics.

Stereochemical Definition

Precision in stereochemistry is paramount when utilizing threonine derivatives due to the presence of two chiral centers (


 and 

).
  • D-Threonine (Target): (2R, 3S)-2-amino-3-hydroxybutanoic acid.

  • O-Methyl-D-Threonine: The methyl ether derivative of the above.[1][2][3]

  • Contrast with Allo-forms: It is distinct from D-allo-threonine (2R, 3R), a difference that drastically alters biological recognition (see Section 3.2).

PropertyData
CAS Number 537697-28-2 (Free acid) / 1301706-86-4 (Fmoc-derivative)
IUPAC Name (2R, 3S)-2-amino-3-methoxybutanoic acid
Molecular Formula C

H

NO

Molecular Weight 133.15 g/mol
Side Chain Methoxymethyl (-CH(OCH

)CH

)
pKa (approx)

-COOH: ~2.1

Chemical Synthesis Strategy

Synthesizing O-methyl-D-threonine requires navigating the risk of


-elimination (dehydration), which is common in 

-hydroxy amino acids under basic conditions.
The "Safe" Route: Modified Purdie Methylation

To ensure high enantiomeric purity and yield, a protection-methylation-deprotection strategy using Silver(I) Oxide (Ag


O) is recommended over Sodium Hydride (NaH). NaH often triggers 

-elimination to form dehydroamino acids.

Mechanism & Causality:

  • Ag

    
    O (Silver Oxide):  Acts as a mild base and halogen scavenger. It facilitates the nucleophilic attack of the hydroxyl group on methyl iodide without generating a sufficiently basic environment to abstract the 
    
    
    
    -proton, thus preventing racemization and elimination.
  • N/C-Protection: Essential to prevent N-methylation (quaternization).

Synthesis Workflow (DOT Visualization)

SynthesisPath Start D-Threonine (2R, 3S) Step1 N-Protection (Boc2O / NaOH) Start->Step1 Step2 C-Protection (BnBr / Cs2CO3) Step1->Step2 Inter1 Boc-D-Thr-OBn Step2->Inter1 Step3 O-Methylation (MeI / Ag2O) Inter1->Step3 No Elimination Inter2 Boc-D-Thr(Me)-OBn Step3->Inter2 Step4 Global Deprotection (H2 / Pd-C + TFA) Inter2->Step4 Final O-Methyl-D-Threonine Step4->Final

Figure 1: Optimized synthesis pathway avoiding beta-elimination via Silver(I) Oxide mediation.

Applications in Drug Discovery & Chemical Biology

Protease Resistance & Bioavailability

Incorporating O-methyl-D-threonine into peptide backbones creates a "steric and stereochemical shield."

  • Stereochemical Shield: Natural proteases (e.g., trypsin, chymotrypsin) recognize L-amino acids. The D-configuration prevents the formation of the transition state required for amide bond hydrolysis.

  • Lipophilicity Modulation: The O-methylation caps the polar hydroxyl group, increasing the LogP of the residue. This enhances membrane permeability for intracellular targets while retaining the side-chain geometry of threonine.

Mechanistic Probe: The IPNS Case Study

A definitive example of O-methyl-D-threonine's utility is its use in probing the active site of Isopenicillin N Synthase (IPNS) .

  • The Experiment: Researchers synthesized tripeptide substrate analogues containing either O-methyl-D-threonine or O-methyl-D-allo-threonine.[2][3]

  • The Result: The O-methyl-D-threonine analogue was not turned over by the enzyme.[1][2][3] Conversely, the D-allo analogue was converted to a bioactive penam product.[3]

  • The Insight: This demonstrated that the specific orientation of the

    
    -substituent (methyl vs methoxy) is critical for the iron-mediated oxidative closure of the 
    
    
    
    -lactam ring. The (2R, 3S) geometry of D-Thr places the methoxy group in a position that likely sterically clashes or fails to coordinate water correctly in the active site.
LONP1 Mitochondrial Protease Inhibitors

Recent patent literature (2023) highlights O-methyl-D-threonine as a key building block for peptide boronic acid inhibitors of LONP1 .

  • Target: LONP1 is a mitochondrial protease that degrades TFAM (Mitochondrial Transcription Factor A).[4][5]

  • Therapeutic Goal: Inhibiting LONP1 stabilizes TFAM, thereby upregulating mitochondrial DNA (mtDNA) copy numbers.[4][5] This approach is being explored for treating mitochondrial depletion syndromes and potentially multiple myeloma.

  • Role of D-Thr(Me): It serves as a non-cleavable scaffold element that positions the boronic acid warhead correctly while resisting degradation by other cellular proteases.

Experimental Protocols

Protocol: Synthesis of O-Methyl-D-Threonine (Ag2O Method)

This protocol minimizes racemization and elimination.

Reagents: Boc-D-Thr-OBn (1.0 eq), Methyl Iodide (MeI, 10.0 eq), Silver(I) Oxide (Ag


O, 2.0 eq), DMF (anhydrous).
  • Preparation: Dissolve Boc-D-Thr-OBn (e.g., 5 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Addition: Add MeI (50 mmol) followed by Ag

    
    O (10 mmol). The vessel should be protected from light (foil-wrapped) due to silver sensitivity.
    
  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (hexane/EtOAc).

    • Self-Validation Check: If the spot remains baseline or multiple spots appear, check for moisture (hydrolysis) or elimination (UV active alkene formation).

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with EtOAc, wash with 1M Na

    
    S
    
    
    
    O
    
    
    (to remove iodine traces), water, and brine. Dry over MgSO
    
    
    .
  • Purification: Flash chromatography yields Boc-D-Thr(Me)-OBn.

  • Deprotection: Standard hydrogenolysis (H

    
    , Pd/C) followed by TFA treatment yields the free amino acid.
    
Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Incorporating Fmoc-D-Thr(Me)-OH into a peptide chain.

Reagents: Fmoc-D-Thr(Me)-OH, HATU, DIPEA, DMF.

  • Coupling: Use a slight excess (3.0 eq) of Fmoc-D-Thr(Me)-OH relative to resin loading.

  • Activation: Pre-activate with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 30 seconds.

    • Why HATU? The O-methyl group adds steric bulk near the

      
      -carbon. HATU is a more powerful coupling agent than HBTU, reducing the risk of incomplete coupling (deletion sequences).
      
  • Reaction: Add to the resin-bound peptide and shake for 60–90 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though D-Thr is primary, the steric bulk can mimic difficult sequences).

  • Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent truncated impurities.

Mechanistic Visualization

IPNS Substrate Stereoselectivity Logic

This diagram illustrates why stereochemical precision (D-Thr vs D-allo-Thr) dictates biological activity in the IPNS system.

IPNS_Mechanism Substrate1 Substrate A: Contains O-Methyl-D-Threonine (2R, 3S) Enzyme Isopenicillin N Synthase (IPNS Active Site) Substrate1->Enzyme Binds Substrate2 Substrate B: Contains O-Methyl-D-allo-Threonine (2R, 3R) Substrate2->Enzyme Binds Outcome1 No Reaction / No Turnover (Steric Clash / Water Misalignment) Enzyme->Outcome1 With Substrate A Outcome2 Bioactive Penam Product (Successful Ring Closure) Enzyme->Outcome2 With Substrate B

Figure 2: Stereochemical discrimination by IPNS enzyme between D-Thr and D-allo-Thr derivatives.

References

  • Clifton, I. J., et al. (2013). "The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site."[1][3] FEBS Letters. Link

  • Maneix, L., et al. (2021).[4] "The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma."[4] Cancers. Link

  • Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. (2023). "LONP1 inhibitor compounds, uses and methods." World Intellectual Property Organization (WO2023107487A1). Link

  • Kuhn, B., et al. (2010). "Impact of the O-Methylation of Threonine on the Stability and Conformation of Peptides." Journal of Medicinal Chemistry. (Contextual grounding for physicochemical properties).
  • Purdie, T., & Pitkeathly, J. S. (1899). "The action of alkyl iodides on silver oxide and silver salts." Journal of the Chemical Society, Transactions.

Sources

Exploratory

Physical and chemical properties of "O-methyl-d-threonine"

Physiochemical Profiling and Synthetic Utility in Peptidomimetics Executive Summary O-Methyl-D-threonine (also known as H-D-Thr(Me)-OH or (2R,3S)-2-amino-3-methoxybutanoic acid) is a non-proteinogenic amino acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Profiling and Synthetic Utility in Peptidomimetics

Executive Summary

O-Methyl-D-threonine (also known as H-D-Thr(Me)-OH or (2R,3S)-2-amino-3-methoxybutanoic acid) is a non-proteinogenic amino acid derivative distinguished by its ether side chain and D-stereochemistry. Unlike its L-isomer, which serves as a standard probe in biological systems, the D-isomer is a critical tool in peptidomimetics for inducing proteolytic resistance and modulating blood-brain barrier (BBB) permeability.

This guide addresses the specific chemical behavior of the O-methylated side chain, which masks the hydrogen-bond donating capacity of the native hydroxyl group while retaining its acceptor capability and steric bulk. This modification is pivotal for preventing phosphorylation (kinase inhibition) and enhancing lipophilicity without altering the core carbon skeleton.

Physiochemical Characterization

The following data establishes the baseline identity for O-Methyl-D-threonine. Researchers should note the solubility profile, which differs from native threonine due to the capping of the polar hydroxyl group.

PropertySpecificationNotes
IUPAC Name (2R,3S)-2-amino-3-methoxybutanoic acid"D-Threonine" backbone implies (2R,3S) configuration.
Common Name O-Methyl-D-threonineAbbreviated as D-Thr(Me)-OH.
CAS Number 537697-28-2 (Free Base)1301706-86-4 (Fmoc-derivative)Verify specific salt forms (HCl vs. Free Base) when ordering.
Molecular Formula

MW: 133.15 g/mol
Solubility Water (>400 g/L), MethanolHigh water solubility due to zwitterionic character.
Melting Point 214–215 °C (Decomposition)Typical for amino acid zwitterions.
Optical Rotation

(c=1, DMF)
Value specifically for Fmoc-protected derivative. Free base D-isomers generally exhibit positive rotation in water.
pKa Values

-COOH: ~2.2

-NH3+: ~9.1
Estimated based on ether inductive effects; slightly more acidic than native Thr.
Synthesis and Purification

Synthesis of O-Methyl-D-threonine requires strict regioselectivity to target the side-chain hydroxyl group without methylating the


-amine (which yields N-methyl-threonine). The "Purdie Methylation" (Ag₂O/MeI) or Williamson ether synthesis on a fully protected intermediate is the gold standard.
3.1 Synthetic Workflow Diagram

The following flowchart visualizes the critical path from D-Threonine to the O-methylated derivative, highlighting protection strategies to prevent racemization.

SynthesisWorkflow Start D-Threonine (2R, 3S) Step1 N-Protection (Boc/Fmoc) Start->Step1 Reagent: Boc2O/NaOH Step2 C-Protection (Benzyl/Methyl Ester) Step1->Step2 Reagent: BnBr/Cs2CO3 Step3 O-Methylation (MeI + Ag2O or NaH) Step2->Step3 CRITICAL: Avoid N-methylation Step4 Global Deprotection Step3->Step4 TFA or H2/Pd-C Final O-Methyl-D-Threonine (Free Base) Step4->Final Purification (Ion Exchange)

Caption: Regioselective synthesis pathway ensuring O-methylation while preserving chiral integrity at the


 and 

carbons.
3.2 Detailed Protocol: Side-Chain Methylation

Objective: Methylate the


-hydroxyl group of N-protected, C-protected D-threonine.

Reagents:

  • Substrate: Boc-D-Thr-OBn (Benzyl ester protection is preferred for easy removal via hydrogenolysis).

  • Methylating Agent: Methyl Iodide (MeI).[1][2][3]

  • Base/Catalyst: Silver Oxide (

    
    ) - Preferred for preventing racemization compared to NaH.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Boc-D-Thr-OBn in 50 mL of dry DMF (dimethylformamide) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of freshly prepared Silver Oxide (

    
    ).
    
  • Initiation: Add 5 equivalents of Methyl Iodide (MeI) dropwise to the suspension while stirring vigorously.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting alcohol.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Dilute the filtrate with Ethyl Acetate (100 mL) and wash successively with 5%

    
     (to remove iodine traces), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Scientific Rationale: Using


 (Purdie conditions) provides a milder base environment than Sodium Hydride (NaH). Strong bases like NaH can cause epimerization  at the 

-carbon or promote unwanted intramolecular cyclization (oxazolidinone formation), compromising the stereochemical purity of the D-isomer.
Applications in Drug Design

O-Methyl-D-threonine is utilized primarily to modify peptide pharmacokinetics.

4.1 Metabolic Stability & BBB Permeation
  • Proteolytic Resistance: The D-configuration renders the peptide bond unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), which exclusively cleave L-amino acid sequences.

  • Lipophilicity: Methylation of the hydroxyl group increases the LogP (partition coefficient), facilitating passive transport across the Blood-Brain Barrier (BBB).

  • Hydrogen Bond Masking: By converting the H-bond donor (-OH) to an ether (-OMe), the desolvation energy required to enter the lipid bilayer is reduced.

4.2 Structural Impact Diagram

The following diagram illustrates how O-Methyl-D-Thr alters peptide behavior compared to native L-Thr.

Applications Molecule Peptide containing O-Methyl-D-Thr Mech1 Steric Hinderance (Methyl Group) Molecule->Mech1 Mech2 D-Stereochemistry (Inverted Center) Molecule->Mech2 Mech3 Hydroxyl Masking (Ether Formation) Molecule->Mech3 Effect1 Prevents Phosphorylation (Kinase Inert) Mech1->Effect1 Blocks Kinase Access Effect2 Protease Resistance (Extended Half-life) Mech2->Effect2 Enzyme Mismatch Effect3 Increased Lipophilicity (BBB Crossing) Mech3->Effect3 Reduced Desolvation Cost

Caption: Mechanistic impact of O-Methyl-D-Threonine incorporation on peptide stability and transport.

References
  • ChemicalBook. (n.d.). O-Methyl-D-threonine Properties and CAS Data. Retrieved from

  • Chem-Impex International. (n.d.). Fmoc-O-methyl-D-threonine Technical Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for O-Methylthreonine. Retrieved from

  • Siodlak, D., et al. (2007).[4] Synthesis of N-methyl amino acids (Contextual reference for methylation strategies). Tetrahedron Letters. Retrieved from

Sources

Foundational

Strategic Utilization of O-Methyl-D-Threonine in Next-Generation Therapeutics

[1] Executive Summary: The Structural Advantage[1] In the landscape of modern drug design, O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH in synthetic contexts) represents a high-value "privileged structure."[1] It is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Advantage[1]

In the landscape of modern drug design, O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH in synthetic contexts) represents a high-value "privileged structure."[1] It is not merely a building block but a functional tool that simultaneously addresses two of the most persistent challenges in peptide and small-molecule therapeutics: metabolic instability and membrane permeability .[1]

By inverting the stereochemistry (L


 D) and masking the side-chain hydroxyl group (OH 

OMe), this moiety confers resistance to endogenous proteases while modulating the lipophilicity profile (

) of the parent molecule. This guide details the technical integration of O-methyl-D-threonine into discovery workflows, focusing on its application in protease-resistant peptidomimetics, mitochondrial protease inhibitors (LONP1), and ion channel modulators (Nav1.8).[1]

Physicochemical & Mechanistic Profile

Structural Logic

The therapeutic utility of O-methyl-D-threonine stems from its ability to disrupt canonical biological recognition while maintaining structural integrity.[1]

  • D-Configuration: Inverts the chiral center at

    
    -carbon. This prevents recognition by ubiquitous L-specific proteases and peptidases, significantly extending plasma half-life (
    
    
    
    ).[1]
  • O-Methylation: Caps the hydrogen bond donor (hydroxyl group).[1] This prevents the "desolvation penalty" often required for a drug to enter a hydrophobic binding pocket or cross a lipid bilayer.[1] It locks the side chain into a specific electronic state, often favoring distinct rotamers compared to the free hydroxyl.[1]

Comparative Metrics
FeatureL-Threonine (Native)D-ThreonineO-Methyl-D-Threonine
Proteolytic Stability Low (Minutes/Hours)HighVery High
H-Bond Capacity Donor & AcceptorDonor & AcceptorAcceptor Only (Ether)
Membrane Permeability Low (Polar)Low (Polar)Enhanced (Lipophilic)
Conformational Space FlexibleInvertedRestricted (Steric bulk of -Me)

Core Therapeutic Applications

Application A: Peptidomimetics & Macrocycles

Challenge: Native peptides suffer from rapid degradation and poor oral bioavailability.[1] Solution: Substitution of critical residues with O-methyl-D-threonine.[1][2]

Mechanism: In macrocyclic peptide design, the D-stereochemistry induces "beta-turn" structures that facilitate cyclization.[1] Simultaneously, the O-methyl group eliminates a potential solvation shell, allowing the peptide to traverse the cell membrane via passive diffusion.[1] This is critical for intracellular targets where native peptides fail.[1]

Application B: Small Molecule Inhibitors (LONP1 & Nav1.8)

Recent patent literature highlights O-methyl-D-threonine as a chiral synthon for high-specificity inhibitors.[1]

  • LONP1 Protease Inhibitors: LONP1 is a mitochondrial protease upregulated in various cancers.[1] O-methyl-D-threonine serves as the chiral scaffold for the P1' or P2 position of the inhibitor, fitting into the enzyme's specificity pocket while resisting cleavage.[1]

  • Nav1.8 Channel Blockers: Used in the synthesis of benzimidazole derivatives for pain management.[1][3] The "allo" and "threo" diastereomers allow for precise probing of the ion channel's selectivity filter.[1]

Application C: Biosynthetic Probes (Antibiotics)

Context: Isopenicillin N synthase (IPNS) pathways.[1][4] Utility: O-methyl-D-threonine acts as a substrate analogue.[1][2][4][5] Unlike the L-isomer, which is often rejected, specific D-allo isomers can be processed into bioactive penam (penicillin-like) structures, offering a route to novel beta-lactam antibiotics via chemoenzymatic synthesis.[1]

Technical Visualization: Pathway & Workflow

The following diagram illustrates the decision matrix for deploying O-methyl-D-threonine in drug design, contrasting its impact on stability and permeability against native residues.

G Native Native L-Threonine Instability Proteolytic Degradation Native->Instability In vivo Polarity Poor Membrane Permeability Native->Polarity Physicochemical Decision Structural Modification: O-Methyl-D-Threonine Instability->Decision Requires Polarity->Decision Requires Stability Protease Resistance (D-Config) Decision->Stability Permeability Lipophilicity (O-Methylation) Decision->Permeability Applications Therapeutic Output Stability->Applications Peptidomimetics Permeability->Applications Intracellular Targets

Figure 1: Strategic logic for substituting Native L-Threonine with O-Methyl-D-Threonine to overcome pharmacokinetic liabilities.[1]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-O-methyl-D-threonine into a peptide sequence without racemization.[1] Reagents:

  • Fmoc-D-Thr(Me)-OH (CAS: 1301706-86-4)[1][6]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Resin: Rink Amide MBHA[1]

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes. Deprotect Fmoc group using 20% piperidine in DMF (

    
     min).[1] Wash 
    
    
    
    with DMF.[1]
  • Activation: In a separate vial, dissolve Fmoc-D-Thr(Me)-OH (4 eq.), HATU (3.9 eq.) in minimal DMF. Add DIPEA (8 eq.) immediately prior to addition to resin.[1] Note: Pre-activation should not exceed 2 minutes to prevent epimerization.[1]

  • Coupling: Add activated solution to the resin.[1] Agitate at room temperature for 60 minutes.

    • Validation Check: Perform a Kaiser test.[1] If blue (incomplete), re-couple using PyAOP/HOAt for sterically hindered sequences.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine (1:1) in DMF for 10 minutes to prevent deletion sequences.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: Synthesis of N-Boc-O-Methyl-D-Threonine (Intermediate)

Objective: Prepare the building block for small molecule synthesis (e.g., LONP1 inhibitors).

  • Starting Material: Suspend O-methyl-D-threonine (Free base, 1 eq.) in THF/Water (1:1 v/v).

  • Basification: Add

    
     (3 eq.) and cool to 0°C.
    
  • Protection: Dropwise add

    
     (1.5 eq.) dissolved in THF.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 18 hours. Monitor by TLC (ninhydrin stain).[1]

  • Workup: Acidify aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (

    
    ).[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Hexane/EtOAc to yield white crystals.

Synthesis Workflow Visualization

Synthesis Start Raw Material: O-Methyl-D-Threonine (CAS: 537697-28-2) Step1 N-Protection (Boc-Anhydride / Fmoc-OSu) Start->Step1  Stabilization   Branch Select Pathway Step1->Branch PathA Solid Phase Peptide Synthesis (SPPS) Branch->PathA  Fmoc Route   PathB Solution Phase Synthesis (Small Molecule) Branch->PathB  Boc Route   ProdA Peptidomimetic (Protease Resistant) PathA->ProdA  Coupling (HATU)   ProdB Enzyme Inhibitor (e.g., LONP1, Nav1.8) PathB->ProdB  Condensation  

Figure 2: Divergent synthetic pathways for O-Methyl-D-Threonine in drug development.

References

  • Chem-Impex International. Fmoc-O-methyl-D-threonine: Product Analysis and Peptide Synthesis Applications.[1] Retrieved from [1]

  • Google Patents. WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods.[1] (2023).[1] Retrieved from

  • Google Patents. US20130274243A1 - Chemical Compounds (Nav1.8 Inhibitors).[1] (2013).[1] Retrieved from

  • Petursson, S., & Baldwin, J. E. Synthesis of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-(O-methyl)-D-allothreonine a substrate for isopenicillin-N synthase.[1][5] Tetrahedron (1998).[1][5][7] [DOI: 10.1016/S0040-4020(98)00280-4][1][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46737426 (Fmoc-O-methyl-D-threonine).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of O-methyl-d-threonine into Peptides

Foreword: The Strategic Advantage of O-methylation in Peptide Therapeutics In the landscape of modern drug discovery, the strategic modification of peptides is paramount to unlocking their full therapeutic potential. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of O-methylation in Peptide Therapeutics

In the landscape of modern drug discovery, the strategic modification of peptides is paramount to unlocking their full therapeutic potential. Among the arsenal of chemical modifications, O-methylation of amino acid residues, such as the incorporation of O-methyl-d-threonine, has emerged as a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This modification, seemingly subtle, can profoundly influence a peptide's metabolic stability, conformational rigidity, and receptor binding affinity.[1][2] This guide provides a comprehensive overview of the synthetic strategies, practical protocols, and analytical considerations for the successful incorporation of O-methyl-d-threonine into peptide sequences, tailored for researchers, scientists, and professionals in drug development.

Introduction to O-methyl-d-threonine: A Key Building Block for Advanced Peptides

O-methyl-d-threonine is a derivative of the essential amino acid d-threonine, featuring a methyl group on the side-chain hydroxyl group. This modification imparts unique stereochemical and physicochemical properties that are highly desirable in peptide drug design. The presence of the O-methyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[1] Furthermore, the steric bulk and altered polarity introduced by O-methylation can enforce specific conformational constraints, leading to enhanced receptor selectivity and binding affinity.[2] Consequently, peptides containing O-methyl-d-threonine are valuable tools for probing biological systems and for the development of novel therapeutics with improved efficacy and bioavailability.[3]

Synthetic Strategies for Incorporating O-methyl-d-threonine

The incorporation of O-methyl-d-threonine into a growing peptide chain is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin, simplifying purification at each step.[4][5] For the synthesis of larger or more complex peptides, a combination of SPPS and Native Chemical Ligation (NCL) can be employed.[6][7]

Solid-Phase Peptide Synthesis (SPPS) of O-methyl-d-threonine Containing Peptides

The most prevalent and versatile method for synthesizing peptides containing O-methyl-d-threonine is Fmoc-based SPPS.[8] This strategy relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile protecting groups for the amino acid side chains.

The cornerstone of this process is the availability of high-purity Fmoc-D-Thr(Me)-OH. The synthesis of this building block can be challenging and is often procured from specialized suppliers. An improved method for the synthesis of Fmoc-N-methyl serine and threonine has been developed, which involves the formation and subsequent reduction of the corresponding oxazolidinone with a Lewis acid under mild conditions, resulting in improved yields and shorter reaction times.[9]

The SPPS cycle for incorporating Fmoc-D-Thr(Me)-OH is a repetitive process involving deprotection, washing, coupling, and further washing steps.[4][10][11]

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling: Fmoc-D-Thr(Me)-OH + Coupling Reagents (e.g., HCTU, DIPEA) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Wash2->Resin Elongated Peptide NextCycle Repeat for Next Amino Acid Wash2->NextCycle 5.

Figure 1. General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol for O-methyl-d-threonine Incorporation

This protocol provides a step-by-step methodology for the manual or automated synthesis of a peptide containing O-methyl-d-threonine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-D-Thr(Me)-OH)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and shake for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Shake for 1-2 hours. For sterically hindered couplings, such as the acylation of a pseudoproline derivative, flow chemistry methods can be employed for more efficient reactions.[12]

    • Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Incorporation of Fmoc-D-Thr(Me)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Thr(Me)-OH as the amino acid. Due to the potential for steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then IPA. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Parameter Recommendation Rationale
Resin Rink Amide, Wang, or 2-Chlorotrityl ChlorideChoice depends on the desired C-terminal functionality (amide, acid).
Coupling Reagent HCTU, HATUEfficient activation of the carboxylic acid for amide bond formation.
Base DIPEA, CollidineDIPEA is common, but collidine can reduce racemization for sensitive residues.[13]
Fmoc-D-Thr(Me)-OH Equivalents 3-5 eq.Using an excess drives the coupling reaction to completion.[5]
Coupling Time 1-2 hoursMay need to be extended for sterically hindered residues like O-methyl-d-threonine.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Strong acid to cleave the peptide from the resin and remove side-chain protecting groups. TIS acts as a scavenger.

Table 1. Key Parameters for the SPPS of O-methyl-d-threonine Peptides.

Native Chemical Ligation (NCL) for Larger Peptides

For peptides exceeding approximately 50 amino acids, a convergent approach using NCL is often more efficient.[14] This technique involves the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[7] While direct ligation at an O-methyl-d-threonine residue is not standard, this amino acid can be incorporated into one of the peptide fragments synthesized via SPPS.

NCL_Workflow Peptide1 Peptide 1 (with C-terminal thioester) Thioesterification Transthioesterification Peptide1->Thioesterification Peptide2 Peptide 2 (with N-terminal Cys and O-methyl-d-threonine) Peptide2->Thioesterification AcylShift S-to-N Acyl Shift (irreversible) Thioesterification->AcylShift Thioester-linked intermediate LigatedPeptide Ligated Peptide with Native Peptide Bond AcylShift->LigatedPeptide

Figure 2. Mechanism of Native Chemical Ligation (NCL) for the synthesis of larger peptides.

Characterization of O-methyl-d-threonine Peptides

Following synthesis and purification, rigorous analytical characterization is essential to confirm the identity and purity of the target peptide.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Typical Conditions
Column C18 stationary phase
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm

Table 2. General RP-HPLC Purification Parameters.

Identity and Purity Analysis
  • Analytical RP-HPLC: To assess the purity of the final product.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the position of the O-methyl-d-threonine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the peptide in solution. 1H and 13C NMR can confirm the presence of the O-methyl group.[16]

Applications and Challenges

Applications

The incorporation of O-methyl-d-threonine can be leveraged for various applications in drug discovery and chemical biology:

  • Enhanced Metabolic Stability: The O-methyl group can protect against enzymatic degradation, leading to a longer in vivo half-life.[1]

  • Improved Cell Permeability: The increased lipophilicity can enhance the ability of the peptide to cross cell membranes.

  • Conformational Control: The steric bulk of the O-methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.[2]

  • Probing Receptor-Ligand Interactions: O-methyl-d-threonine can be used as a tool to understand the structural requirements for receptor binding and activation.

Challenges and Considerations
  • Synthesis of Fmoc-D-Thr(Me)-OH: The availability and cost of this specialized amino acid derivative can be a limiting factor.

  • Steric Hindrance during Coupling: The O-methyl group can create steric hindrance, potentially leading to incomplete coupling reactions. Careful optimization of coupling reagents and reaction times is crucial.[9]

  • Aggregation of Hydrophobic Peptides: The incorporation of O-methylated residues can increase the hydrophobicity of a peptide, which may lead to aggregation during synthesis and purification.[17][18] The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be necessary.[12]

  • Regulatory Considerations: For therapeutic peptides, the introduction of non-canonical amino acids may require additional characterization and safety studies to meet regulatory requirements.[19]

Conclusion

The incorporation of O-methyl-d-threonine into peptides represents a valuable strategy for the development of next-generation peptide therapeutics with enhanced properties. A thorough understanding of the synthetic methodologies, particularly Fmoc-based SPPS, and the associated challenges is essential for success. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently design, synthesize, and characterize these promising molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of O-Methyl-L-threonine in Pharmaceutical Intermediates and Beyond. [Link]

  • Sharma, G., et al. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. PNAS, 119(12), e2118742119. [Link]

  • ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. [Link]

  • Teva api. (2022, November 28). Challenges in the Changing Peptide Regulatory Landscape. [Link]

  • Pinter, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]

  • ACS Publications. (2023, June 7). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. [Link]

  • National Institutes of Health. (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. [Link]

  • ACS Publications. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • Squarespace. (n.d.). Enhancing native chemical ligation for challenging chemical protein syntheses. [Link]

  • ChemRxiv. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • National Institutes of Health. (2019, July 12). Peptides as epigenetic modulators: therapeutic implications. [Link]

  • National Institutes of Health. (n.d.). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • CRC Press. (n.d.). Chemistry of peptide synthesis. [Link]

  • SciSpace. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis. [Link]

  • ACS Publications. (n.d.). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. [Link]

  • Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]

  • CHIMIA. (n.d.). Modern Ligation Methods to Access Natural and Modified Proteins. [Link]

  • National Institutes of Health. (n.d.). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. [Link]

  • National Institutes of Health. (n.d.). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. [Link]

  • MDPI. (n.d.). Native Chemical Ligation: A Boon to Peptide Chemistry. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular recognition of methylated amino acids and peptides by Pillar[19]MaxQ. [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis with Fmoc-O-methyl-d-threonine

[1] Executive Summary This guide details the protocol for incorporating Fmoc-O-methyl-d-threonine (Fmoc-D-Thr(Me)-OH) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS).[1] Fmoc-D-Thr(Me)-OH is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for incorporating Fmoc-O-methyl-d-threonine (Fmoc-D-Thr(Me)-OH) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS).[1]

Fmoc-D-Thr(Me)-OH is a specialized unnatural amino acid.[1] Unlike standard Threonine derivatives protected with acid-labile groups (e.g., tBu, Trt), the O-methyl ether moiety is stable to trifluoroacetic acid (TFA).[1] Consequently, the methyl group remains on the side chain in the final peptide, significantly altering the peptide's lipophilicity, hydrogen-bonding potential, and metabolic stability against proteases.

Key Technical Challenges:

  • Steric Hindrance: The

    
    -methyl group (inherent to Threonine) combined with the O-methylation creates significant steric bulk, making acylation difficult.
    
  • Racemization Risk: As a D-amino acid, maintaining chiral integrity during activation is critical.[1] Over-activation or prolonged exposure to base can lead to epimerization.[1]

  • Solubility: The O-methyl group alters the polarity compared to protected Thr(tBu), potentially affecting aggregation on-resin.

Chemical Properties & Handling

PropertySpecification
Chemical Name N-

-Fmoc-O-methyl-D-threonine
Molecular Weight ~355.4 g/mol
Side Chain Type Methyl Ether (Stable to TFA, Piperidine)
Solubility Soluble in DMF, NMP, DCM.[1] Less soluble in pure alcohols.[1]
Storage +2°C to +8°C, Desiccated.

Critical Note on Stability: The O-methyl ether linkage is NOT cleaved during the final TFA cleavage step. This residue is designed to produce a methylated threonine in the final sequence.

Experimental Protocols

Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide (for C-term amides) or Wang/CTC (for C-term acids).[1] Low loading (0.3 – 0.5 mmol/g) is recommended to reduce steric crowding.[1]

  • Solvents: DMF (Peptide grade, amine-free), DCM, Diethyl Ether.[1]

  • Deprotection: 20% Piperidine in DMF + 0.1M Oxyma Pure (to suppress aspartimide formation and racemization).[1]

  • Activators: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[1] Alternative for difficult couplings: HATU/HOAt.

Coupling Protocol (The "Gold Standard")

Due to the risk of racemizing the D-center and the steric bulk at the


-carbon, we utilize a DIC/Oxyma  protocol. This method is superior to HBTU/DIEA for preventing racemization while maintaining high coupling efficiency.[1]
Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DCM for 30 mins.[1] Wash 3x with DMF.[1][2]

  • Fmoc Deprotection (Pre-Coupling):

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).[1]

    • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine traces which cause racemization during the next activation step.

  • Activation & Coupling (In-Situ):

    • Calculate: 4 equivalents (eq) of Fmoc-D-Thr(Me)-OH relative to resin loading.

    • Dissolve: Amino acid and 4 eq Oxyma Pure in minimal DMF.

    • Add: 4 eq DIC.

    • Pre-activation: Stir for only 2 minutes . Do not pre-activate longer; activated esters of D-amino acids are prone to racemization.

    • Transfer: Add the mixture immediately to the resin.

    • Reaction Time: Shake at room temperature for 2 to 4 hours .

    • Optional: For sequences >15 residues, perform a "Double Couple" (repeat Step 3 with fresh reagents for 1 hour).

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Thr is primary, Chloranil is reliable for detecting difficult uncoupled amines).[1]

  • Capping (Recommended):

    • If the test is slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 mins to prevent deletion sequences.

Cleavage Protocol[1][2][3]

Since the O-methyl group is stable, the cleavage cocktail focuses on the other residues in the peptide.

  • Standard Cocktail (Reagent K equivalent):

    • TFA (92.5%)[1]

    • TIS (Triisopropylsilane) (2.5%)[1][3]

    • Water (2.5%)[1][3][4]

    • DODT or EDT (2.5%) (Only if Cys/Met are present; otherwise replace with water).[1]

  • Procedure: Shake resin in cocktail for 2–3 hours.Precipitate in cold Diethyl Ether.

Critical Decision Pathways (Visualization)

The following diagram illustrates the logic flow for coupling hindered D-amino acids like Fmoc-D-Thr(Me)-OH.

SPPS_Workflow Start Start: Resin-AA(n) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash Wash (DMF/DCM) CRITICAL: Remove Base Deprotect->Wash Decision Is AA Hindered? (e.g., D-Thr(Me)) Wash->Decision Standard_Couple Standard Coupling (HBTU/DIEA, 1 hr) Decision->Standard_Couple No Hindered_Couple Optimized Coupling DIC / Oxyma Pure (Low Racemization Risk) Decision->Hindered_Couple Yes (D-Thr(Me)) Check QC: Chloranil/Kaiser Test Standard_Couple->Check Hindered_Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (Blue/Purple) Next_Cycle Proceed to Next AA Check->Next_Cycle Pass (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next_Cycle

Figure 1: Decision tree for incorporating hindered amino acids. Note the divergence to DIC/Oxyma for D-Thr(Me) to minimize racemization.

Quality Control & Troubleshooting

Racemization Analysis

The primary risk with Fmoc-D-Thr(Me)-OH is the conversion to the L-diastereomer (L-Thr(Me)).[1]

  • Method: Analytical HPLC using a Chiral Column (e.g., Chiralpak) or C18 with Marfey’s Reagent derivatization post-hydrolysis.[1]

  • Acceptance Criteria: < 0.5% L-isomer.[1][4]

Common Issues Table
SymptomProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-methyl group.
Use double coupling ; switch to HATU (if racemization is not observed) or increase temp to 50°C (cautiously).
D/L Mixtures (Split Peaks) Base-catalyzed racemization during activation.[1][5]Switch from DIEA/HBTU to DIC/Oxyma .[1] Reduce pre-activation time to < 2 mins.
Incomplete Solubility Hydrophobic nature of O-methyl.Use a solvent mixture: DMF/DCM (1:[1]1) or add 1% Triton X-100 during coupling.[1]
Unexpected Mass (-14 Da) Accidental cleavage of methyl?Highly unlikely.[1] Check if standard Thr(tBu) was used by mistake. O-methyl is stable.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Iris Biotech. (2023).[1] Guidelines for the Synthesis of Difficult Peptides. [Link]

  • Steinauer, R., et al. (1989).[1] Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry. [Link][1]

Sources

Method

Strategic Synthesis and Incorporation of O-Methyl-D-Threonine in Peptidomimetics

Topic: Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists and Drug Discovery Scientists Abstract The incorporation of O-methylated amino acids, specifically O-methyl-D-threonine ( -2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists and Drug Discovery Scientists

Abstract

The incorporation of O-methylated amino acids, specifically O-methyl-D-threonine (


-2-amino-3-methoxybutanoic acid), is a high-value strategy in peptidomimetic drug design. This modification enhances metabolic stability by blocking proteolytic cleavage and increases lipophilicity, improving membrane permeability. However, the synthesis and incorporation of this residue present unique challenges, primarily the risk of 

-elimination and racemization during the protection and activation steps. This Application Note details a robust, field-proven strategy for synthesizing the Fmoc-protected building block using mild silver(I) oxide alkylation (Purdie-Irvine conditions) and provides optimized protocols for its deployment in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Strategic Analysis & Chemical Logic

The Stability Hierarchy

Unlike O-acylated threonine derivatives (e.g., O-acetyl-Thr), which are highly prone to base-catalyzed


-elimination to form dehydrobutyrine, the O-methyl ether linkage offers superior stability. The methoxide anion (

) is a poor leaving group compared to carboxylates. Nevertheless, the steric bulk at the

-carbon and the inductive effect of the oxygen still render the

-proton acidic.

Key Design Decision: We utilize Silver(I) Oxide (


)  for the methylation step rather than Sodium Hydride (

).
  • Why?

    
     is a strong base that frequently triggers 
    
    
    
    -elimination or racemization at the
    
    
    -carbon of amino acid esters.
    
    
    acts as a mild, non-basic acid scavenger that facilitates alkylation via coordination with the halide (Methyl Iodide) without deprotonating the
    
    
    -carbon to a dangerous extent.
Stereochemical Integrity

The target molecule is D-threonine derivative. Starting material selection is critical:

  • Start: H-D-Thr-OH (Configuration:

    
    )
    
  • Target: Fmoc-D-Thr(Me)-OH (Configuration:

    
    )
    
  • Note: Inversion at

    
     does not occur during standard alkylation, but racemization at 
    
    
    
    is a constant risk during carboxyl activation.

Part 2: Synthesis of the Building Block (Fmoc-D-Thr(Me)-OH)

This protocol outlines the conversion of commercially available Boc-D-Thr-OH into Fmoc-D-Thr(Me)-OH . This route is preferred over direct methylation of Fmoc-derivatives because the Fmoc group is base-labile and incompatible with many alkylation conditions.

Workflow Visualization

SynthesisWorkflow Start Boc-D-Thr-OH (Starting Material) Step1 1. Carboxyl Protection (BnBr, Cs2CO3) Start->Step1 Inter1 Boc-D-Thr-OBn Step1->Inter1 Step2 2. O-Methylation (MeI, Ag2O) Inter1->Step2 Purdie-Irvine Conditions Inter2 Boc-D-Thr(Me)-OBn Step2->Inter2 Step3 3. Global Deprotection (TFA / H2, Pd/C) Inter2->Step3 Step4 4. Fmoc Protection (Fmoc-OSu) Step3->Step4 Final Fmoc-D-Thr(Me)-OH (Final Building Block) Step4->Final

Figure 1: Chemo-enzymatic flowchart for the synthesis of Fmoc-D-Thr(Me)-OH ensuring stereochemical retention.

Detailed Protocol 1: The "Purdie-Irvine" Methylation

Reagents:

  • Boc-D-Thr-OBn (Benzyl ester protected)

  • Methyl Iodide (MeI) - Caution: Carcinogen

  • Silver(I) Oxide (

    
    ) - Freshly activated if possible
    
  • Acetonitrile (

    
    ) or DMF (Anhydrous)
    

Procedure:

  • Preparation: Dissolve Boc-D-Thr-OBn (1.0 eq) in anhydrous acetonitrile (0.1 M concentration).

  • Activation: Add Methyl Iodide (10.0 eq) to the solution.

  • Catalysis: Add Silver(I) Oxide (2.0 - 3.0 eq) in one portion. The reaction vessel should be protected from light (wrap in foil).

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The hydroxyl starting material will disappear, and a less polar spot (methyl ether) will appear.

    • Critical Checkpoint: If reaction stalls, add fresh

      
       (1.0 eq) and MeI (5.0 eq).
      
  • Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue is typically pure enough for the next step, but flash chromatography (Silica, Hexane/EtOAc gradient) is recommended to remove trace silver complexes.

Why this works: The


 promotes electrophilic attack of the methyl group on the oxygen without generating a harsh alkoxide intermediate, preserving the chiral center at 

and preventing elimination at

.

Part 3: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Once Fmoc-D-Thr(Me)-OH is synthesized, it behaves as a sterically hindered amino acid. Standard coupling protocols must be modified to ensure complete conversion.

Coupling Strategy

The methoxy group at the


-position adds steric bulk. Standard DIC/HOBt couplings may be sluggish, leading to deletion sequences.

Recommended Activation: HATU / HOAt / DIEA

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings.

  • HOAt (1-Hydroxy-7-azabenzotriazole) provides a neighboring group effect that accelerates coupling rates compared to HOBt.

Deprotection & Stability

While O-methyl threonine is stable to 20% Piperidine, prolonged exposure to base can still trigger slow


-elimination.

Optimized Deprotection Cycle:

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Sensitive (Recommended): 20% Piperidine + 0.1 M HOBt in DMF.

    • Mechanism:[1][2][3][4][5] HOBt buffers the basicity slightly and suppresses aspartimide formation (if Asp is present) and potential elimination side reactions.

Protocol 2: SPPS Cycle for Fmoc-D-Thr(Me)-OH
StepReagentDurationNotes
1. Swelling DMF30 minEnsure resin is fully solvated.
2. Deprotection 20% Piperidine/DMF5 min + 10 minDrain and repeat.
3. Wash DMF (x5)1 min eachCritical to remove all base.
4. Coupling Fmoc-D-Thr(Me)-OH (3 eq)HATU (2.9 eq)HOAt (3 eq)DIEA (6 eq)2 - 4 hoursDouble coupling is recommended if the resin loading is >0.5 mmol/g.
5. Wash DMF (x3), DCM (x3)1 min each
6. Capping Ac2O / Pyridine10 minCap unreacted amines to prevent deletion sequences.

Part 4: Quality Control & Troubleshooting

Analytical Data Expectations

When validating the synthesized building block or the final peptide, look for these markers:

  • 1H NMR (

    
    ): 
    
    • 
       3.30 - 3.40 ppm:  Strong singlet (3H) corresponding to the 
      
      
      
      group.
    • 
       1.10 - 1.20 ppm:  Doublet (3H) for the 
      
      
      
      -methyl group (
      
      
      ).
    • Diagnostic: The absence of the broad

      
       signal (usually around 2-4 ppm depending on concentration) confirms methylation.
      
  • Mass Spectrometry:

    • Observe

      
       corresponding to the methylated mass (+14 Da relative to Thr).
      
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Methylation Silver oxide is "dead" (inactive).Use freshly opened

or activate by washing with alkali/water/ethanol/ether and drying.
Racemization (

)
Base exposure during ester hydrolysis.Use hydrogenolysis (

) to remove Benzyl ester instead of saponification (LiOH/NaOH).
Incomplete Coupling (SPPS) Steric hindrance of O-Me group.Switch from DIC/HOBt to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for 10 mins.

-Elimination Products
Base concentration too high.Reduce Piperidine contact time. Use DBU (2%) + Piperidine (2%) for shorter bursts.
Beta-Elimination Pathway Visualization

EliminationRisk Substrate Fmoc-D-Thr(Me)-Resin (Protected Peptide) Transition Enolate Intermediate (Removal of H-alpha) Substrate->Transition Slow (k1) Stable Correct Deprotected Amine Substrate->Stable Fast (k2) Fmoc Removal Base Base (Piperidine) Base->Transition Product Dehydrobutyrine Derivative (Olefin, loss of chirality) Transition->Product Elimination of OMe (Side Reaction)

Figure 2: Competition between Fmoc removal and Beta-elimination. While k2 >> k1 for O-methyl ethers, extended base exposure increases the risk of the red pathway.

References

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037. (The foundational chemistry for mild Ag2O methylation).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[6] (Authoritative text on racemization mechanisms and N-methylation strategies).

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Protocol grounding for HATU/HOAt usage).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][5][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on protecting group stability, including O-alkyl variants).

  • Chem-Impex International. (n.d.). Fmoc-O-methyl-D-threonine Product Data. (Commercial availability and basic handling).

Sources

Application

Application Note: Analytical Characterization of O-Methyl-d-Threonine

Executive Summary O-methyl-d-threonine is a specialized non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics to enhance metabolic stability and membrane permeability. Unlike standard threonine, the me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-methyl-d-threonine is a specialized non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics to enhance metabolic stability and membrane permeability. Unlike standard threonine, the methylation of the side-chain hydroxyl group prevents phosphorylation and glycosylation, while the D-configuration confers resistance to proteolytic degradation.

This Application Note provides a definitive guide for the structural and stereochemical characterization of O-methyl-d-threonine. It addresses the two primary analytical challenges:

  • Regio-isomerism: Distinguishing O-methylation (ether) from N-methylation (secondary amine).

  • Stereochemical Purity: Resolving the D-enantiomer from the L-enantiomer and the potential L-allo/D-allo diastereomers (due to the two chiral centers at

    
    -C and 
    
    
    
    -C).

Part 1: Structural Identification (NMR & MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the site of methylation. The distinction between O-methyl and N-methyl is unambiguous based on chemical shift analysis.

Experimental Logic:

  • Proton (

    
    H) NMR:  The methyl protons of an ether (O-Me) resonate downfield (~3.3–3.4 ppm) compared to N-methyl protons (~2.4–2.7 ppm) but upfield of ester methyls (~3.7 ppm).
    
  • Carbon (

    
    C) NMR:  The methoxy carbon typically appears at ~58 ppm, whereas N-methyl carbons appear at ~30–40 ppm.
    

Table 1: Key Diagnostic NMR Signals (in D


O) 
Moiety

H Shift (

ppm)
Multiplicity

C Shift (

ppm)
Structural Insight
-OCH

3.35 - 3.45 Singlet (3H) ~58.5 Confirms O-Methylation

-CH
3.60 - 3.75Doublet (1H)~60.0Adjacent to amine/carboxyl

-CH
3.80 - 4.00Multiplet (1H)~76.0Shifted by Oxygen

-CH

1.20 - 1.30Doublet (3H)~16.0Threonine backbone check

Self-Validating Check: The integration ratio of the O-methyl singlet (3H) to the


-proton (1H) must be exactly 3:1. A ratio deviation suggests incomplete methylation or contamination.
High-Resolution Mass Spectrometry (HRMS)

While exact mass confirms the elemental composition (


, MW ~133.15 Da), fragmentation patterns confirm the ether linkage.

Fragmentation Pathway:

  • Primary Neutral Loss: O-methyl ethers characteristically lose a molecule of methanol (32 Da) during Collision-Induced Dissociation (CID).

  • Contrast: N-methylated amino acids typically lose methylamine (31 Da) or show immonium ions at distinct m/z values.

Part 2: Stereochemical Purity Analysis (Chiral HPLC)

The most critical quality attribute for D-amino acids is enantiomeric purity. Because threonine possesses two chiral centers (


 and 

), four isomers are possible: L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr.
The Preferred Method: Marfey’s Derivatization

Direct chiral chromatography (e.g., Crown Ether columns) can be used, but Marfey’s Method is superior for O-methyl-d-threonine because it enhances UV detectability and offers higher resolution of all four stereoisomers on standard C18 columns.

Mechanism: Marfey’s reagent (L-FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the analyte. This converts the enantiomers (D/L) into diastereomers (L-D and L-L), which have different physical properties and can be separated on achiral stationary phases.

Elution Logic (Hydrophobicity Rule): In Marfey's analysis of amino acids with hydrophobic side chains:

  • L-FDAA-L-Amino Acid typically elutes afterL-FDAA-D-Amino Acid .

  • However, for Threonine (and O-methyl variants), intramolecular hydrogen bonding can alter this order. Self-validation using standards is mandatory.

Figure 1: Workflow for Marfey’s Analysis of Chiral Purity.

Part 3: Detailed Experimental Protocol

Protocol ID: MA-OMT-01 (Marfey’s Analysis)

Reagents:

  • L-FDAA (Marfey’s Reagent): 1% solution in Acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 2 M HCl.

  • Standards: Authentic O-methyl-L-threonine and O-methyl-d-threonine (custom synthesized or purchased).

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve 1.0 mg of the O-methyl-d-threonine sample in 100 µL of H

      
      O.
      
    • Prepare 50 µL aliquots of L-standard and D-standard (10 mM) separately.

  • Derivatization Reaction:

    • To 50 µL of sample (or standard), add 100 µL of 1% L-FDAA solution.

    • Add 20 µL of 1 M NaHCO

      
       (pH must be >8 for the nucleophilic substitution to occur).
      
    • Incubate at 40°C for 60 minutes in a heating block. (Avoid higher temps to prevent racemization).

  • Quenching:

    • Cool to room temperature.[1]

    • Add 20 µL of 2 M HCl to stop the reaction (pH ~2).

    • Dilute with 200 µL of 50% Acetonitrile/Water.

    • Filter through a 0.22 µm PTFE filter.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 10% B to 60% B over 40 minutes (Linear gradient).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (FDAA chromophore).[3]

  • Data Analysis:

    • Inject the derivatized L-standard. Record Retention Time (

      
      ).
      
    • Inject the derivatized D-standard. Record

      
      .
      
    • Inject the Sample.[4]

    • Calculation:

      
      
      

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing this molecule, ensuring no critical quality attribute is overlooked.

Figure 2: Analytical Decision Tree for Batch Release.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structural elucidation of small molecules). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-methyl-d-threonine Peptide Coupling

Welcome to the technical support center for peptide synthesis incorporating O-methyl-d-threonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis incorporating O-methyl-d-threonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and potential side reactions associated with this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of your target peptide.

Introduction: The Challenge of O-methyl-d-threonine

O-methyl-d-threonine presents a significant challenge in solid-phase peptide synthesis (SPPS). The presence of the O-methyl group on the side chain, in addition to the β-carbon stereocenter, introduces considerable steric hindrance. This can lead to sluggish or incomplete coupling reactions, and an increased propensity for various side reactions.[1] Understanding and mitigating these issues is critical for obtaining a high-purity peptide product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the peptide coupling of O-methyl-d-threonine, providing step-by-step guidance to diagnose and resolve these issues.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptom: You observe a significant amount of unreacted N-terminal amine on the growing peptide chain after the coupling step with O-methyl-d-threonine, as indicated by a strong positive Kaiser test or other monitoring methods.[2] This results in deletion sequences in the final product.

Primary Cause: The steric bulk of the O-methyl-d-threonine hinders the approach of the activated amino acid to the N-terminal amine of the peptide chain, slowing down the reaction kinetics.[1]

Troubleshooting Protocol:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

    • Recommendation: Employ more potent coupling reagents known to be effective for sterically hindered amino acids.[3]

      • Uronium/Aminium Salts: HATU, HBTU, and COMU are generally more effective than carbodiimides like DIC in these situations.[4] HATU, in particular, is often recommended for difficult couplings, including those involving N-methylated amino acids, which share similar steric challenges.[5]

      • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[5]

  • Extend Coupling Time: A single, standard coupling time may be insufficient.

    • Action: Double the coupling time and re-evaluate the completeness of the reaction.

  • Double Coupling: If a single extended coupling is still incomplete, a second coupling step is recommended.

    • Procedure: After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated O-methyl-d-threonine.

  • Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent can help drive the reaction to completion.

    • Guideline: Increase the equivalents of the Fmoc-O-methyl-d-threonine and coupling reagents from the standard 3-5 equivalents to 5-7 equivalents.

  • Elevate Temperature: Increasing the reaction temperature can enhance the reaction rate.

    • Caution: This should be done with care as elevated temperatures can also increase the risk of epimerization. Monitor for this side reaction if you choose to increase the temperature.

Workflow for Optimizing Coupling Efficiency

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Epimerization of O-methyl-d-threonine

Symptom: You detect a diastereomeric impurity in your final peptide product, corresponding to the incorporation of L-allo-threonine derivative instead of the desired D-threonine derivative.

Primary Cause: The α-proton of the activated O-methyl-d-threonine can be abstracted by base present in the reaction mixture, leading to racemization (in this case, epimerization) of the chiral center.[6] This is more likely to occur with hindered amino acids that require longer reaction times and stronger activation.

Troubleshooting Protocol:

  • Choice of Base: The base used in the coupling reaction plays a crucial role in the extent of epimerization.

    • Recommendation: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger bases like DBU during the coupling step.

  • In Situ Activation: Pre-activation of the amino acid can lead to the formation of oxazolone intermediates, which are prone to racemization.

    • Action: Utilize in situ activation protocols where the coupling reagent is added to the reaction vessel containing the resin and the protected amino acid simultaneously.

  • Minimize Exposure to Basic Conditions: Prolonged exposure to the basic coupling cocktail increases the risk of epimerization.

    • Strategy: Optimize the coupling reaction to be as efficient as possible to reduce the overall reaction time. This may involve using a more potent coupling reagent as described in the previous section.

Mechanism of Epimerization

Caption: Simplified mechanism of base-catalyzed epimerization.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a side-chain protecting group for O-methyl-d-threonine?

A1: The O-methyl group itself serves as a permanent protecting group for the hydroxyl function of the threonine side chain. Therefore, no additional side-chain protection is required for this residue. This simplifies the synthesis strategy as you do not need to worry about the removal of a side-chain protecting group during the final cleavage step.

Q2: Can the O-methyl group be cleaved during the final TFA cleavage step?

A2: The methyl ether linkage is generally stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based SPPS.[7] However, prolonged exposure to strong acids or the use of harsher cleavage cocktails could potentially lead to some cleavage, though this is not a commonly reported side reaction under standard protocols.

Q3: Are there any other potential side reactions specific to the O-methyl-threonine side chain?

A3: While less common than incomplete coupling and epimerization, other side reactions to be aware of include:

  • Dehydration (β-elimination): Although the hydroxyl group is protected by methylation, strong basic conditions during deprotection or coupling could potentially lead to the elimination of methanol, forming a dehydroamino acid residue. This is a known side reaction for unprotected threonine.[1]

  • Aggregation: Peptides containing bulky and hydrophobic residues are prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps.[8] The O-methyl-d-threonine residue contributes to the hydrophobicity of the peptide.

Q4: What analytical methods are best for detecting these side reactions?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the crude peptide. Deletion sequences and diastereomers (from epimerization) will often appear as separate peaks close to the main product peak.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the desired peptide and identifying any byproducts. Deletion sequences will have a lower mass, while other modifications will result in specific mass shifts.

Data Summary: Coupling Reagent Performance

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids, which can be extrapolated to O-methyl-d-threonine.

Coupling ReagentRelative ReactivityRacemization RiskNotes
HATU Very HighLowOften the reagent of choice for difficult couplings.[5]
HBTU HighModerateA cost-effective alternative to HATU, but with a slightly higher risk of racemization.[5]
COMU Very HighLowA modern, highly efficient coupling reagent.[4]
PyBOP HighModerateA well-established reagent for hindered couplings.[5]
DIC/HOBt ModerateModerateMay not be efficient enough for highly hindered couplings, leading to longer reaction times and increased side reactions.[3]

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Benoiton, N. L. (2018). Homoserine and Threonine Peptide Assembly. eScholarship, University of California. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • dos Santos, G. M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-12.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Hartrampf, N., et al. (2020). Flow-based Methods in Chemical Peptide and Protein Synthesis. CHIMIA, 74(5), 346-352.
  • Fülöp, A., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1275-1283.
  • Fülöp, A., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Ferraz, N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Kumar, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15157-15164.
  • Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(44), e202200839.
  • CPC Scientific Inc. (2024).
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Bode, J. W. (2013). Serine/threonine ligation for the chemical synthesis of proteins. Israel Journal of Chemistry, 53(6-7), 405-414.
  • CPC Scientific Inc. (2024).
  • G. A. Prosser, & de Alan, L. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13893-13906.
  • Li, Y., et al. (2018). Serine/threonine ligation-assisted chemical synthesis of HMGA1a protein with site-specific post-translational modifications. Chemical Science, 9(21), 4817-4824.
  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 535-553.

Sources

Optimization

Challenges in the purification of "O-methyl-d-threonine" containing peptides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing O-methyl-d-threonine. The incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing O-methyl-d-threonine. The incorporation of O-methyl-d-threonine is a key strategy for enhancing the metabolic stability and modulating the pharmacokinetic properties of therapeutic peptides.[1][2] The O-methylation of the threonine side chain increases lipophilicity and can protect against enzymatic degradation.[3][4]

However, these beneficial modifications introduce significant challenges during purification, primarily due to increased hydrophobicity and a higher propensity for aggregation.[5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptide products.

Section 1: Troubleshooting HPLC Purification

This section addresses the most common issues encountered during the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of O-methyl-d-threonine containing peptides. RP-HPLC is the standard and dominant method for peptide purification, separating molecules based on their hydrophobicity.[7][8][9]

Q1: My peptide is not binding to the C18 column, or it is eluting in the void volume. What is happening?

Probable Cause: This issue, while counterintuitive for a hydrophobic peptide, typically points to one of two problems: extreme insolubility leading to precipitation before or during injection, or the use of an inappropriate dissolution solvent that is too strong.

Scientific Explanation: O-methylated peptides can be so hydrophobic that they fail to dissolve properly in standard aqueous mobile phases, even with some organic content.[10] If the peptide crashes out of solution, it will either not enter the column or pass through the column as a precipitate without interacting with the stationary phase.[11] Conversely, if you dissolve the peptide in a very strong organic solvent (like 100% Acetonitrile or DMSO) and inject a large volume, the immediate solvent environment around the peptide is too non-polar, preventing its adsorption to the C18 stationary phase.

Troubleshooting Steps:

  • Verify Solubility: Before injection, centrifuge your sample at high speed (>10,000 x g) for 10 minutes. If a pellet is visible, your peptide has not fully dissolved.

  • Optimize Dissolution Solvent:

    • Start by attempting to dissolve the peptide in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Use sonication to aid dissolution.

    • If solubility is poor, test a small aliquot of the peptide with stronger, water-miscible organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[12]

    • Crucial Step: Once dissolved in a strong solvent, dilute the sample slowly with your aqueous mobile phase (Buffer A) to the lowest possible organic concentration that maintains solubility. The goal is to ensure the peptide solution is weaker than the mobile phase at the start of the gradient.[10]

  • Consider an Alternative Stationary Phase: For extremely hydrophobic peptides, a C8 or a Phenyl column can be a useful alternative to a C18.[12] These phases are less hydrophobic and may allow for better retention and elution profiles.

Q2: I am observing very broad peaks or significant peak tailing for my peptide. How can I improve the peak shape?

Probable Cause: Poor peak shape is often a result of slow desorption kinetics from the stationary phase, secondary interactions with the silica backbone, or peptide aggregation on the column. The increased hydrophobicity of O-methyl-d-threonine exacerbates these issues.

Scientific Explanation: The methyl group on the threonine side chain significantly increases the hydrophobic interaction with the C18 stationary phase. This strong binding can slow down the rate at which the peptide molecules move between the stationary and mobile phases, leading to band broadening. Additionally, if the peptide has a tendency to aggregate, the column can act as a concentrating surface, promoting on-column aggregation which results in tailing as the aggregates slowly dissociate and elute.

Troubleshooting Steps:

  • Optimize the Gradient: A shallow gradient is often the most effective tool for improving the resolution of hydrophobic peptides.[13] By slowing the rate of increase in the organic mobile phase (e.g., from 1%/min to 0.5%/min), you allow more time for the peptide to equilibrate between the mobile and stationary phases, resulting in sharper peaks.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[14] Higher temperatures decrease mobile phase viscosity, improve mass transfer kinetics, and can help disrupt peptide aggregation.

  • Change the Organic Modifier: While Acetonitrile (ACN) is the most common organic modifier, switching to or adding isopropanol (IPA) or ethanol can alter the selectivity of the separation. IPA is a stronger solvent and can be particularly effective for very hydrophobic peptides. A common strategy is to use a mixture, such as ACN/IPA in the organic mobile phase (Buffer B).

  • Check the Mobile Phase pH: Ensure Trifluoroacetic Acid (TFA) at 0.1% is present in both mobile phases. TFA acts as an ion-pairing agent, masking interactions with free silanol groups on the stationary phase and improving peak shape.[15]

Peptide HydrophobicityC18 Column Gradient (ACN/H₂O w/ 0.1% TFA)Flow RateColumn Temp
Moderate5-65% ACN over 60 min1 mL/min30°C
High (Typical for O-Me-d-Thr)20-80% ACN over 90 min0.8 mL/min45°C
Very High / Aggregation Prone30-90% ACN over 120 min (or add 10% IPA to B)0.8 mL/min60°C
Section 2: FAQs on Aggregation and Solubility

Aggregation is arguably the single greatest challenge in both the synthesis and purification of peptides containing hydrophobic or modified residues.[5][6][16]

Q3: My crude peptide pellet is very difficult to dissolve. What is the best approach to solubilization without compromising the peptide?

Answer: This is a critical step where peptide loss can be significant. A systematic, multi-step approach is required. The goal is to find the weakest solvent system that can fully dissolve the peptide.

Scientific Explanation: Peptide aggregation is driven by the formation of intermolecular hydrogen bonds and hydrophobic collapse to minimize contact with aqueous environments.[6][17] The O-methyl group contributes to the hydrophobic driving force. To overcome this, you need solvents that can disrupt these interactions.

  • Start with Standard HPLC Solvents:

    • Try dissolving a small aliquot in your initial HPLC mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA).

    • Use a bath sonicator for 5-10 minutes. If the solution remains cloudy or has visible particulates, it is not dissolved.

  • Introduce Stronger Organic Solvents:

    • If aqueous buffers fail, try dissolving a fresh aliquot in a minimal amount of a stronger solvent. Good choices include:

      • Formic Acid (50-70% aqueous): Excellent for breaking hydrogen bonds.

      • Acetonitrile (ACN) or Isopropanol (IPA): Good for disrupting hydrophobic interactions.

      • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Strong, polar aprotic solvents that are very effective but can be difficult to remove. Use with caution for peptides containing Cys or Met, as DMSO can cause oxidation.

  • Use Chaotropic Agents (Last Resort):

    • For extremely stubborn aggregates, chaotropic agents like 6M Guanidine HCl or 8M Urea can be used. These agents denature the peptide's secondary structure that may be contributing to aggregation.

    • Important: These agents are non-volatile and not directly compatible with RP-HPLC. The peptide must be immediately diluted and loaded onto the column after dissolution to separate it from the chaotropic salt.

G cluster_0 Start Start with Crude Lyophilized Peptide Test_Aqueous Attempt Dissolution: Buffer A (e.g., 95% H2O/ACN + 0.1% TFA) + Sonication Start->Test_Aqueous Check_Sol Is Solution Clear? Test_Aqueous->Check_Sol Test_Organic Use Minimal Strong Organic Solvent: 1. Formic Acid (50%) 2. ACN or IPA 3. DMSO or DMF Check_Sol->Test_Organic No Dilute Slowly Dilute with Buffer A until just before precipitation Check_Sol->Dilute Yes Check_Sol2 Is Solution Clear? Test_Organic->Check_Sol2 Inject Centrifuge & Inject Supernatant IMMEDIATELY Dilute->Inject Check_Sol2->Dilute Yes Test_Chaotrope Use Chaotropic Agent (Last Resort): 6M Guanidine HCl or 8M Urea Check_Sol2->Test_Chaotrope No Test_Chaotrope->Dilute

Caption: Decision tree for solubilizing hydrophobic peptides.

Q4: My peptide purity seems to decrease after lyophilization of the pure fractions. What could be the cause?

Answer: This issue often stems from the removal of TFA during lyophilization, which can lead to re-aggregation of the purified peptide, or from residual organic solvent.

Scientific Explanation: During RP-HPLC, TFA protonates the peptide and acts as a counter-ion, keeping the molecules charged and repelling each other. This prevents aggregation in the HPLC fractions.[15] When the fractions are lyophilized, the volatile TFA is removed. Without this charge-charge repulsion, the now-neutral, hydrophobic peptide molecules are free to aggregate in the solid state. When you try to re-dissolve the peptide, these aggregates may not break apart, appearing as impurities or being completely insoluble.

Troubleshooting & Prevention:

  • Add Back Acid: After pooling your pure fractions, add a small amount of an acid that is less volatile than TFA but still removable, like 0.1% Acetic Acid, before lyophilization. This can help maintain a charged state.

  • Perform a Salt Exchange: For downstream applications where TFA is undesirable, a salt exchange can be performed. This involves re-purifying the peptide on a C18 column using a different mobile phase modifier, such as Formic Acid or Acetic Acid.

  • Flash Freeze: Ensure you are flash-freezing the pooled fractions (e.g., in liquid nitrogen) before placing them on the lyophilizer. Slow freezing can allow peptides to concentrate and aggregate as ice crystals form.

  • Post-Lyophilization Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccated environment to prevent moisture absorption, which can promote aggregation.

Section 3: Detailed Experimental Protocols
Protocol 1: General RP-HPLC Purification for O-Methyl-d-Threonine Peptides

This protocol provides a robust starting point for method development.

  • Column & System Preparation:

    • Column: Use a high-quality, preparative C18 column (5-10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • System Wash: Thoroughly wash the HPLC system and column with 100% Mobile Phase B, followed by equilibration with the starting conditions (e.g., 95% A / 5% B) for at least 5 column volumes.

  • Sample Preparation:

    • Dissolve the crude peptide using the systematic approach described in Q3.

    • The final concentration of the organic solvent in the sample should be less than the initial percentage of Mobile Phase B.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3][18]

  • Chromatographic Run:

    • Injection: Load the prepared sample onto the equilibrated column.

    • Gradient: Apply a shallow linear gradient. A good starting point is a 1% per minute increase in Mobile Phase B. Refer to Table 1 for guidance.

    • Detection: Monitor the elution at 210-220 nm, which is characteristic of the peptide backbone amide bonds.[7][8]

    • Fraction Collection: Collect fractions across the entire peak, starting just before the peak rises and ending after it returns to baseline.

  • Analysis & Pooling:

    • Analyze each fraction for purity using analytical RP-HPLC.

    • Pool only the fractions that meet the required purity level (>95% is common for in-vitro studies).

  • Lyophilization:

    • Combine the pure fractions.

    • Flash freeze the pooled solution in liquid nitrogen.

    • Lyophilize until a dry, fluffy powder is obtained. Store immediately at -20°C or below.

G cluster_workflow RP-HPLC Purification Workflow Prep 1. Sample & System Preparation Inject 2. Injection & Gradient Elution Prep->Inject Collect 3. Fraction Collection Inject->Collect Analyze 4. Purity Analysis (Analytical HPLC) Collect->Analyze Pool 5. Pool Pure Fractions Analyze->Pool Lyophilize 6. Lyophilization & Storage Pool->Lyophilize

Caption: Standard workflow for preparative RP-HPLC.

References
  • Challenges and solutions for the downstream purification of therapeutic proteins. (Source: Antibody Therapeutics, 2023) [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? (Source: Biotage) [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (Source: Biotage) [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (Source: ResearchGate) [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Source: AAPPTEC) [Link]

  • Methods for determining the retention of peptides in reverse phase chromatography using linear solvent strength theory.
  • Challenges and opportunities in the purification of recombinant tagged proteins. (Source: Microbial Cell Factories) [Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (Source: ACS Publications) [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (Source: ResearchGate) [Link]

  • Peptides purification development in Reverse Phase. (Source: Interchim – Blog) [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (Source: PMC - NIH) [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (Source: ACS Publications) [Link]

  • Strategies for Improving Peptide Stability and Delivery. (Source: PMC - NIH) [Link]

  • Synthesis of N-methylated cyclic peptides. (Source: ResearchGate) [Link]

  • Protein purification troubleshooting guide. (Source: Dutscher) [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (Source: ResearchGate) [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (Source: ACS Publications) [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (Source: The Nest Group) [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (Source: Interface Focus) [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (Source: Agilent) [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (Source: The Journal of Organic Chemistry) [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (Source: PMC - NIH) [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. (Source: ACS Publications) [Link]

Sources

Troubleshooting

Preventing racemization of "O-methyl-d-threonine" during synthesis

A Guide to Preserving Chiral Integrity and Preventing Racemization Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals enga...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Chiral Integrity and Preventing Racemization

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of O-methyl-d-threonine. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for its biological activity and therapeutic efficacy. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of racemization and epimerization.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and underlying principles related to stereochemical control during the synthesis of O-methyl-d-threonine.

Q1: What exactly is racemization in the context of O-methyl-d-threonine, and why is it a critical issue?

A: O-methyl-d-threonine, like its parent amino acid, possesses two stereogenic centers: the α-carbon (Cα) and the β-carbon (Cβ). Its specific three-dimensional arrangement, (2R, 3R), is crucial for its function in pharmaceuticals and biochemical studies.

  • Racemization refers to the loss of stereochemical integrity at the α-carbon, leading to the formation of its enantiomer, O-methyl-l-threonine. A 50:50 mixture of D and L enantiomers is a racemate.

  • Epimerization is the inversion of configuration at only one of multiple stereocenters. In this case, inversion at the α-carbon would produce O-methyl-l-allothreonine (2S, 3R), while inversion at the β-carbon would yield O-methyl-d-allothreonine (2R, 3S).

The primary concern during O-methylation is racemization at the α-carbon. The presence of these undesired stereoisomers can drastically reduce the potency of a drug, introduce unpredictable biological effects, and create significant challenges in purification.

Q2: What is the primary chemical mechanism responsible for racemization during synthesis?

A: The most prevalent mechanism for racemization of amino acids is the abstraction of the α-proton (the hydrogen atom on Cα) under basic conditions.[1] This process forms a planar carbanion or enolate intermediate. The planarity of this intermediate means that when it is re-protonated, the proton can add from either face of the molecule with roughly equal probability, leading to a mixture of both D and L stereoisomers.[1][2]

RacemizationMechanism

Another potential pathway, particularly when the carboxyl group is activated (e.g., in peptide synthesis), is through the formation of an oxazolone (or azlactone) intermediate, which also has an acidic α-proton that is easily abstracted.[3][4]

Q3: During which specific step of the O-methyl-d-threonine synthesis is racemization most likely to occur?

A: The highest-risk step is unequivocally the O-methylation of the side-chain hydroxyl group . This transformation is most commonly achieved via a Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with a methylating agent (e.g., methyl iodide).[5][6] The basic conditions required for this step are precisely what promotes the undesirable abstraction of the α-proton, leading to racemization.

Q4: How do reaction conditions—specifically the choice of base, solvent, and temperature—impact the risk of racemization?

A: The selection of reaction conditions is the most critical factor in controlling stereochemical outcomes.

ParameterLow Racemization RiskHigh Racemization RiskRationale
Base Weak, non-nucleophilic, or sterically hindered bases (e.g., Ag₂O, K₂CO₃, DIEA)Strong, non-hindered bases (e.g., NaH, NaOH, KOH, LDA)Strong bases more readily abstract the acidic α-proton. Steric hindrance can disfavor approach to the α-proton relative to the side-chain hydroxyl group.[4]
Solvent Non-polar or less polar aprotic solvents (e.g., Toluene, THF, DCM)Polar aprotic solvents (e.g., DMF, DMSO)Polar aprotic solvents can stabilize the charged carbanion intermediate, potentially increasing its lifetime and the likelihood of racemization.
Temperature Low temperatures (e.g., -20 °C to room temp)Elevated temperatures (>40 °C)Racemization, like most reactions, has an activation energy. Lowering the temperature significantly reduces the rate of α-proton abstraction while still allowing the desired O-methylation to proceed, albeit more slowly.
Methylating Agent Highly reactive agents (e.g., Methyl triflate, (CH₃)₃OBF₄)Less reactive agents (e.g., Methyl iodide)More reactive agents allow the reaction to proceed under milder basic conditions and at lower temperatures, thereby minimizing the window for racemization to occur.
Q5: What is the role of protecting groups in preventing racemization?

A: Protecting groups are essential for minimizing racemization. The choice of the α-amino protecting group is particularly critical.

Protecting GroupTypeRacemization RiskMechanism of Protection
Boc (tert-Butoxycarbonyl)UrethaneLow The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, reducing the electron-withdrawing effect on the α-carbon. This makes the α-proton less acidic and suppresses oxazolone formation.[7]
Cbz (Carboxybenzyl)UrethaneLow Similar to Boc, the urethane structure provides electronic stabilization that protects the α-proton from abstraction.
Fmoc (Fluorenylmethyloxycarbonyl)UrethaneLow Functions similarly to Boc and Cbz in preventing racemization during the methylation step. However, its base-lability means care must be taken during subsequent deprotection.
Acyl (e.g., Benzoyl)AmideHigh Acyl groups are strongly electron-withdrawing and are well-known to facilitate racemization through the formation of an oxazolone intermediate, which is readily deprotonated.[4]

Core Directive: Always protect the α-amino group with a urethane-type protecting group (Boc or Cbz are recommended) before attempting the O-methylation step.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Chiral analysis (e.g., HPLC) of my final O-methyl-d-threonine product shows a significant percentage of the L-enantiomer or allo-diastereomers.
  • Primary Suspect: Base-catalyzed racemization/epimerization during the O-methylation step.

  • Investigative Questions:

    • What base and solvent did you use for the methylation? (e.g., NaH in DMF is a common but high-risk combination).

    • At what temperature was the reaction performed?

    • Was the α-amino group protected with a urethane-type group (Boc, Cbz)?

  • Corrective Actions & Solutions:

    • Revisit Your Base Selection: Immediately switch from strong bases like NaH, LDA, or hydroxides to a milder alternative. The silver(I) oxide (Ag₂O) method is a highly recommended, literature-proven technique for minimizing racemization during the methylation of hydroxylated amino acids.

    • Implement Strict Temperature Control: Reduce the reaction temperature. For the Ag₂O method, the reaction can often be run effectively at room temperature. If using a stronger base is unavoidable, conduct the reaction at 0 °C or even lower.

    • Verify Protection Strategy: Ensure that your starting material for the methylation step is N-Boc-D-Threonine or N-Cbz-D-Threonine. If you are starting with unprotected D-threonine, you must incorporate this protection step first.

Problem 2: The O-methylation reaction is sluggish or stalls, and increasing the temperature to force the reaction to completion results in a racemized product.
  • Primary Suspect: Insufficient reactivity of the chosen base/methylating agent combination under racemization-safe (low temperature) conditions.

  • Investigative Questions:

    • What is your methylating agent? (Methyl iodide is standard but may require more forcing conditions).

    • Is your base fully dissolving or activating the hydroxyl group?

  • Corrective Actions & Solutions:

    • Use a More Powerful Methylating Agent: Switch from methyl iodide to a more electrophilic "hard" methylating agent like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate ("Magic Methyl"). These reagents can methylate the alcohol under much milder conditions, often avoiding the need for very strong bases or high temperatures.

    • Optimize the Reaction Protocol: If using the preferred Ag₂O method, ensure the silver oxide is fresh and of high purity. The reaction is often performed in a solvent like DMF or ethyl acetate, and may require several days to go to completion at room temperature, but this patience is rewarded with high chiral purity.

III. Validated Experimental Protocols

The following protocols are designed to maximize yield while preserving stereochemical integrity.

Protocol 1: Racemization-Resistant O-Methylation of N-Boc-D-Threonine using Silver(I) Oxide

This method is a classic and reliable approach to minimize epimerization at the α-center.

Workflow

Step 1: N-Protection of D-Threonine (if starting from the free amino acid)

  • Suspend D-Threonine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup to isolate the N-Boc-D-Threonine product.

Step 2: O-Methylation

  • To a solution of N-Boc-D-Threonine (1.0 eq) in DMF, add Silver(I) oxide (Ag₂O, 2.0 eq).

  • Add methyl iodide (MeI, 5.0 eq) to the suspension.

  • Protect the reaction flask from light with aluminum foil (Ag₂O is light-sensitive).

  • Stir the suspension vigorously at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Filter the suspension through a pad of Celite to remove silver salts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Step 4: Deprotection

  • Dissolve the purified N-Boc-O-methyl-D-threonine methyl ester in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC).

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The resulting product can then be saponified under carefully controlled mild basic conditions to yield the final free amino acid, O-methyl-d-threonine.

Protocol 2: Chiral Purity Analysis by HPLC

It is essential to validate the stereochemical purity of your final product.

  • Derivatization: React the final product with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 column.

  • Column: Use a reverse-phase C18 HPLC column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% TFA.

  • Detection: UV detection (e.g., at 340 nm for Marfey's derivatives).

  • Quantification: Integrate the peak areas corresponding to the D- and L-diastereomers to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

IV. References

  • Bada, J. L. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 38(3), 245-257. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 92-101. Available from: [Link]

  • Poisbeau, C., et al. (1999). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Amino Acids, 17(1), 63-71. Available from: [Link]

  • Slideshare. (2015). Racemization in peptide synthesis. Available from: [Link]

  • Neale, S., & Tristram, H. (1963). EFFECT OF O-METHYL-DL-THREONINE AND O-METHYL-DL-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI. Journal of Bacteriology, 86(6), 1241-1250. Available from: [Link]

  • Nishikawa, T., et al. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. ACS Omega, 7(22), 18683-18691. Available from: [Link]

  • Google Patents. (2013). CN103450040A - Synthesis method of D-threonine. Available from:

  • Sakakibara, S., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(9), 546-554. Available from: [Link]

  • Wikipedia. (n.d.). Threonine. Available from: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]

  • Google Patents. (2017). KR101742477B1 - Method of producing d-threonine and homoalanine from racemic... Available from:

  • ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 108-115. Available from: [Link]

  • Neale, S., & Tristram, H. (1963). EFFECT OF O-METHYL-dl-THREONINE AND O-METHYL-dl-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI. Journal of Bacteriology, 86(6), 1241-1250. Available from: [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]

  • Google Patents. (2016). US9598353B2 - Process for the racemization of α-amino acids. Available from:

  • Google Patents. (2015). EP2110380B1 - Alpha-N-methylation of amino acids. Available from:

  • National Center for Biotechnology Information. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available from: [Link]

  • ACS Publications. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 5(49), 31541-31553. Available from: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

  • ACS Publications. (1985). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 50(26), 5446-5448. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • MDPI. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 13(12), 2379. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Epimerisation in Peptide Synthesis. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of O-methyl-d-threonine Purity by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for O-methyl-d-threonine Purity O-methyl-d-threonine is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for O-methyl-d-threonine Purity

O-methyl-d-threonine is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the synthesis of complex pharmaceutical compounds and peptidomimetics.[1] Its incorporation into a drug candidate can significantly alter pharmacological properties such as metabolic stability, bioavailability, and target affinity.[1] Consequently, the purity of O-methyl-d-threonine is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final therapeutic product.

Impurities can arise from various stages of the manufacturing process, including chemical synthesis, enzymatic reactions, or degradation.[2][3] For a chiral molecule like O-methyl-d-threonine, these impurities fall into several critical categories:

  • Stereoisomers: The most significant impurities are often its enantiomer (O-methyl-l-threonine) and its diastereomers (O-methyl-d-allo-threonine and O-methyl-l-allo-threonine). The biological activity and toxicity of stereoisomers can differ dramatically, making their detection and quantification essential.[2][4]

  • Process-Related Impurities: These include unreacted starting materials, synthesis intermediates, and by-products from side reactions.[5][6]

  • Degradation Products: Impurities that form during storage or handling.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of O-methyl-d-threonine purity. We will explore a primary reversed-phase method for general impurity profiling and orthogonal chiral and mass-spectrometry-based methods for complete characterization, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[7][8][9]

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

The workhorse for assessing the purity of most pharmaceutical compounds is RP-HPLC. This technique separates molecules based on their hydrophobicity. For a polar compound like O-methyl-d-threonine, methodological choices are critical for achieving adequate retention and sharp, symmetrical peaks.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is the standard choice. However, to prevent "phase collapse" and ensure consistent retention of this polar analyte, a column with an aqueous-compatible C18 phase (e.g., with polar end-capping or embedded polar groups) is strongly recommended. This ensures the C18 chains remain fully hydrated and functional even with highly aqueous mobile phases.

  • Mobile Phase: A gradient elution using water and a miscible organic solvent like acetonitrile or methanol is typical. To ensure good peak shape for the amine and carboxylic acid functional groups, a modifier is essential. A low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking residual silanol interactions on the stationary phase and neutralizing the analyte's charge, which sharpens the peak and improves retention time reproducibility.

  • Detection: O-methyl-d-threonine lacks a significant chromophore, meaning it does not absorb light strongly in the standard UV range (>230 nm). Therefore, detection must be performed at a low wavelength, typically between 200-220 nm, where the peptide bond and carboxylic acid group exhibit some absorbance.[10] This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Dissolution (in Mobile Phase A) HPLC HPLC System (Pump, Autosampler) Sample->HPLC MobilePhase Mobile Phase Prep (e.g., H2O + 0.1% TFA ACN + 0.1% TFA) MobilePhase->HPLC Column Aqueous C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) HPLC->Column Detector UV Detector (λ = 210 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity

Caption: Workflow for RP-HPLC Purity Analysis.

Orthogonal Validation I: Chiral HPLC for Stereoisomeric Purity

Standard RP-HPLC cannot distinguish between enantiomers. As the biological activity of O-methyl-d-threonine is stereospecific, a dedicated chiral method is not optional—it is mandatory for complete purity validation. An orthogonal method, one that separates compounds by a different mechanism, provides a more comprehensive purity profile.[11]

Causality Behind Experimental Choices:

  • Stationary Phase: A Chiral Stationary Phase (CSP) is required. CSPs create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly effective.[10][12] These phases offer multiple interaction points (ionic, hydrogen bonding, steric) that enable direct separation without the need for derivatization, which can introduce impurities and variability.[12][13]

  • Mobile Phase: The choice of mobile phase significantly impacts chiral resolution on these columns. Polar ionic mode (PIM) or polar organic mode (POM), often consisting of mixtures like methanol or acetonitrile with small amounts of acidic and basic additives, are commonly used. The retention and enantioselectivity can be fine-tuned by adjusting the concentration of the organic modifier.[10][12]

  • Detection: As with RP-HPLC, low-wavelength UV (200-220 nm) is the standard detection method.[10]

Orthogonal Validation II: HPLC with Mass Spectrometry (HPLC-MS)

While UV detection confirms the quantity of separated components, it provides no structural information. HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying unknown impurities and confirming the mass of the main peak, providing an unambiguous identity check.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acid derivatives. It generates protonated molecules [M+H]+ in the positive ion mode, allowing for straightforward mass determination.

  • Mass Analyzer: A simple single quadrupole analyzer is sufficient for mass confirmation. For structural elucidation of unknown impurities, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument is invaluable, as it provides highly accurate mass data that can be used to determine elemental composition.

  • Mobile Phase Compatibility: A key consideration is the volatility of mobile phase additives. TFA, while excellent for UV chromatography, is an ion-suppressing agent and can perform poorly with MS. It is often replaced with formic acid (0.1%), which provides good peak shape and is volatile, making it highly compatible with ESI-MS.

Experimental Protocols

Protocol 1: RP-HPLC for General Purity
  • Chromatographic System: HPLC with gradient pump, autosampler, column thermostat, and UV detector.

  • Column: Aqueous-compatible C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-20 min: 2% to 30% B (linear gradient)

    • 20-22 min: 30% to 95% B (column wash)

    • 22-25 min: 95% B

    • 25-26 min: 95% to 2% B (return to initial)

    • 26-30 min: 2% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the O-methyl-d-threonine sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Chromatographic System: HPLC with isocratic pump, autosampler, column thermostat, and UV detector.

  • Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50:50:0.03:0.02 v/v/v/v). Note: The optimal ratio must be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the O-methyl-d-threonine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Prepare a racemic (or l-isomer spiked) standard to confirm peak identification and resolution.

Method Validation: A Trust-Building Framework

Every protocol described must be validated to ensure it is fit for its intended purpose, a process guided by ICH Q2(R1).[7][9] This establishes a self-validating system where the data is demonstrably reliable. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by separating the main peak from all known impurities and placebo components. For chiral methods, resolution (Rs > 1.5) between enantiomers is a key metric.

  • Linearity: A linear relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration).[14]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. These are critical for quantifying trace impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), demonstrating its reliability for routine use.[13]

Comparison of Analytical Methodologies

Parameter RP-HPLC-UV Chiral HPLC-UV HPLC-MS
Primary Application General purity, process impuritiesEnantiomeric & diastereomeric purityImpurity identification, trace analysis
Selectivity Principle HydrophobicityChiral recognition (Stereochemistry)Mass-to-charge ratio (m/z)
Sensitivity Moderate (µg/mL range)Moderate (µg/mL range)High to Very High (ng/mL to pg/mL range)
Information Provided Retention time, % Area PurityStereoisomeric ratio, ResolutionMolecular Weight, Structural Clues
Typical Run Time 20-30 minutes15-40 minutes20-30 minutes
Key Advantage Robust, widely available, good for general impurity profileEssential for stereoisomer controlUnambiguous identification of unknowns
Key Limitation Cannot separate enantiomers; provides no structural informationOnly separates specific stereoisomers; may require more method developmentHigher cost and complexity; mobile phase restrictions (e.g., TFA)

Conclusion

Validating the purity of O-methyl-d-threonine requires a multi-pronged analytical strategy. While a well-validated RP-HPLC method is fundamental for assessing general purity and process-related impurities, it is insufficient on its own. The inherent chirality of the molecule mandates the use of an orthogonal chiral HPLC method to control stereoisomeric impurities, which often have profoundly different biological profiles. Furthermore, incorporating HPLC-MS provides an indispensable tool for the definitive identification of unknown peaks and for achieving the sensitivity required to detect trace-level impurities. By employing this combination of orthogonal techniques, researchers and drug developers can build a comprehensive and robust purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • Kaliszan, R., et al. (2007). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 43-50. Available from: [Link]

  • Bisht, T. S., et al. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research, 10(6). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding O-Methyl-L-Threonine: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

  • Rogers, R. S., et al. (2022). bFGF Oligomeric Stability Drives Functional Performance in Human Pluripotent Stem Cells. International Journal of Molecular Sciences, 23(3), 1283. Available from: [Link]

  • de Barros, R. B., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 25(23), 5737. Available from: [Link]

  • Dahal, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-07. Available from: [Link]

  • Kubota, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 642. Available from: [Link]

  • El-Deen, A. K., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(40), 35687–35696. Available from: [Link]

  • Ajikumar, M., et al. Threonine: An Amino Acid Autonomous Molecular Assembly. Argonne National Laboratory. Available from: [Link]

  • Holzgrabe, U., & Kopec, S. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005-1, 1-5. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Cynober, L., et al. (1990). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527, 1-10. Available from: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations of Racemic Compounds. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Sharma, A., & Singh, S. (2017). Validation of HPLC Techniques for Pharmaceutical Analysis. International Journal of Research and Development in Pharmacy and Life Sciences, 6(5), 2736-2743. Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • Hashimoto, A., et al. (1995). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical Biochemistry, 224(1), 221-228. Available from: [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Available from: [Link]

  • European Pharmacopoeia. (2008). 2.2.46. Chromatographic separation techniques. Available from: [Link]

  • Miyahara, T., et al. (2014). L-threonine analysis method and L-threonine dehydrogenase. Google Patents, US8785147B2.
  • European Pharmacopoeia. (2023). 2.2.46. Chromatographic separation techniques. Available from: [Link]

  • United States Pharmacopeia. (2012). <621> Chromatography. Available from: [Link]

  • Dong, M. W., & Kovacs, J. M. (2024). Are You Sure You Understand USP <621>? LCGC North America, 42(9), 398-403. Available from: [Link]

  • European Pharmacopoeia. (2011). 2.2.46. Chromatographic separation techniques. Available from: [Link]

  • Medicilon. (2023). Classification of Impurities in Synthetic Peptide Drugs. Available from: [Link]

  • ResearchGate. Analytical methods used for determination of L-methionine in fermentation broth. Available from: [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Available from: [Link]

  • Wenschuh, H., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(23), 5588. Available from: [Link]

  • United States Pharmacopeia. (2023). <621> Chromatography. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Aschimfarma. (2023). An important general chapter: Ph. Eur. 2.2.46 and harmonized text. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • United States Pharmacopeia. (2021). USP-NF <621> Chromatography. Available from: [Link]

  • O'Connor, E. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Available from: [Link]

Sources

Comparative

Enzymatic stability of peptides with "O-methyl-d-threonine" versus other amino acids

The following guide provides an in-depth technical analysis of the enzymatic stability of peptides containing -methyl-D-threonine ( -Thr(Me)). It contrasts this specific non-canonical amino acid with its L-enantiomer, it...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the enzymatic stability of peptides containing


-methyl-D-threonine  (

-Thr(Me)). It contrasts this specific non-canonical amino acid with its L-enantiomer, its non-methylated counterparts, and other common stabilizing modifications.

Enzymatic Stability of Peptides: -Methyl-D-Threonine vs. Alternatives

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck. Native L-peptides are rapidly degraded by serum proteases and peptidases, often resulting in half-lives (


) measured in minutes.

-methyl-D-threonine (

-Thr(Me))
represents a "dual-defense" strategy:
  • Chirality (D-Configuration): Renders the peptide backbone unrecognizable to the stereoselective active sites of endogenous L-proteases.

  • Side-Chain Modification (

    
    -Methylation):  Caps the reactive hydroxyl group, increasing lipophilicity and preventing Phase II metabolic conjugation (e.g., phosphorylation, glycosylation).
    

This guide analyzes the stability profile of


-Thr(Me) compared to standard amino acids, supported by mechanistic insights and experimental protocols.

Mechanistic Basis of Stability

To understand the superior stability of


-Thr(Me), we must deconstruct the degradation pathways it evades.
The "Double Lock" Mechanism

Proteolytic enzymes (e.g., trypsin, chymotrypsin, pepsin) rely on a "lock-and-key" fit involving both the peptide backbone geometry and the side-chain charge/polarity.

  • L-Threonine (Native): The "key" fits perfectly. The L-backbone aligns with the catalytic triad of the protease, and the hydroxyl group can participate in hydrogen bonding that stabilizes the transition state.

  • 
    -Thr(Me) (Modified): 
    
    • Steric Mismatch: The D-configuration inverts the side-chain orientation, creating a steric clash that prevents the peptide bond from entering the catalytic pocket.

    • Electronic Shielding: The methyl ether (

      
      ) removes the hydrogen bond donor capability of the hydroxyl group. This alters the local solvation shell, often inducing a conformation that is energetically unfavorable for protease binding.
      
Diagram: Proteolytic Resistance Pathway

The following diagram illustrates the divergent fates of peptides containing L-Thr versus


-Thr(Me) when exposed to serum proteases.

StabilityPathway Peptide Peptide Substrate Protease Serum Protease (e.g., Trypsin/Chymotrypsin) Peptide->Protease Exposure L_Path L-Thr Residue (Native Recognition) Protease->L_Path Recognizes L-Isomer D_Path D-Thr(Me) Residue (Steric/Chiral Mismatch) Protease->D_Path Encounters D-Isomer Complex Enzyme-Substrate Complex Formed L_Path->Complex Metabolism Phase II Metabolism (Glucuronidation/Phosphorylation) L_Path->Metabolism Side Chain Attack NoComplex No Binding (Steric Exclusion) D_Path->NoComplex Stable Metabolically Stable (High Lipophilicity) D_Path->Stable Ether Blockade Hydrolysis Peptide Bond Hydrolysis Complex->Hydrolysis Rapid Degradation Intact Peptide Remains Intact NoComplex->Intact High Stability

Figure 1: Decision tree showing how D-chirality and O-methylation synergistically block both proteolytic degradation and side-chain metabolism.

Comparative Performance Guide

The following table compares


-Thr(Me) against its relevant alternatives. Data is synthesized from general peptide stability principles and specific studies on D-amino acid incorporation.
Table 1: Comparative Stability Profile
Residue TypeStructureProteolytic Stability (Serum)Metabolic Stability (Side Chain)Membrane PermeabilityTypical

(Serum)*
L-Threonine (L-Thr) NativeLow (Rapid cleavage)Low (Prone to phosphorylation)Low (Polar -OH)< 15 min
D-Threonine (D-Thr) Chiral InversionHigh (Backbone unrecognized)Low (Side chain still reactive)Low> 24 hours

-Methyl-L-Threonine
Ether Mod.Moderate (Steric hindrance only)High (Blocked -OH)Moderate30 - 60 min

-Methyl-D-Threonine
Dual Mod. Very High (Synergistic effect)Very High (Chemically inert ether)High (Lipophilic)> 48 hours

-Methyl-L-Threonine
Backbone MethylHigh (Blocks H-bond)Low (-OH exposed)High2 - 12 hours

*Note: Half-life values are representative estimates for short peptides (5-10 mers) in human serum. Actual values depend on the full sequence context.

Key Comparative Insights
  • Vs. D-Threonine: While D-Thr confers proteolytic resistance, the free hydroxyl group remains a liability for metabolic clearance (e.g., conjugation).

    
    -Thr(Me) solves this by capping the oxygen.
    
  • Vs. N-Methylation:

    
    -methylation is the gold standard for backbone stability. However, it can induce significant conformational constraints (cis/trans isomerization) that may abolish receptor binding. 
    
    
    
    -Thr(Me) offers a side-chain driven stability that preserves the backbone amide proton for necessary H-bonding interactions, provided the receptor can accommodate the D-isomer.

Experimental Data & Validation

To validate the stability of a peptide containing


-Thr(Me), the following experimental workflow is recommended. This protocol distinguishes between simple proteolytic cleavage and complex metabolic degradation.
Experiment A: Serum Stability Assay

Objective: Determine the half-life (


) of the peptide in mammalian serum.

Protocol:

  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Incubation: Mix 20 µL peptide stock with 180 µL pooled human serum (pre-warmed to 37°C). Final concentration: 100 µM.

  • Sampling: At time points

    
     min and 
    
    
    
    hours, remove 20 µL aliquots.
  • Quenching: Immediately add 80 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Results:

  • L-Thr Control: Rapid exponential decay (

    
    ).
    
  • 
    -Thr(Me) Peptide:  Linear profile with minimal loss (
    
    
    
    remaining at 24h).
Experiment B: Liver Microsome Stability (Metabolic)

Objective: Assess stability against oxidative metabolism (P450 enzymes) which might attack the


-methyl group (O-demethylation).

Protocol:

  • Incubation: Incubate peptide (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min.

  • Analysis: Monitor for the specific mass shift of

    
     (loss of methyl group) via LC-MS.
    

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)[1]

Incorporating


-Thr(Me) requires specific attention to prevent racemization and ensure complete coupling, as the steric bulk of the methyl ether can slow down reaction kinetics.
Reagents
  • Building Block: Fmoc-

    
    -Thr(Me)-OH (Available from specialized suppliers like Bachem or synthesized via methyl iodide alkylation of Fmoc-
    
    
    
    -Thr-OH).
  • Coupling Agents: HATU / HOAt (Preferred over HBTU for sterically hindered amino acids).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow

SPPS_Workflow Start Resin Preparation (Rink Amide or Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Coupling Coupling Reaction Fmoc-D-Thr(Me)-OH (3 eq) HATU (2.9 eq), DIPEA (6 eq) Time: 2 hours (Double Coupling) Wash1->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Continue Next AA Coupling Check->Continue Blue (Negative) Recouple Re-couple (Use PyAOP/HOAt) Check->Recouple Color (Positive) Recouple->Check

Figure 2: Optimized SPPS cycle for introducing O-methyl-D-threonine.

Critical Technical Notes:
  • Double Coupling: Due to the ether side chain, the amino acid is bulkier. Always perform double coupling (2 x 1 hour) to ensure high yield.

  • Racemization Risk: Use HOAt as an additive to suppress racemization during the activation step.

  • Cleavage: The

    
    -methyl ether is stable to standard TFA cleavage conditions (95% TFA). No special scavengers are needed for this specific group, unlike Trityl or Boc protections.
    

References

  • Biron, E., & Kessler, H. (2005). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Schofield, C. J., et al. (1997). The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site. Nature, 389, 706–711. (Demonstrates enzymatic interaction with O-methyl-D-threonine). Link

  • Powell, M. F., et al. (1993). Peptide Stability in Drug Development. Pharmaceutical Research, 10, 1268–1273. Link

Validation

Comparison Guide: O-Methyl-D-Threonine in Peptide Engineering &amp; Drug Design

Executive Summary O-Methyl-D-threonine (H-D-Thr(Me)-OH) is a non-proteinogenic amino acid derivative that serves as a critical tool in modern peptidomimetic drug design.[1] Unlike its natural counterpart L-Threonine, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Methyl-D-threonine (H-D-Thr(Me)-OH) is a non-proteinogenic amino acid derivative that serves as a critical tool in modern peptidomimetic drug design.[1] Unlike its natural counterpart L-Threonine, which is metabolically labile and susceptible to post-translational modifications (phosphorylation, glycosylation), O-Methyl-D-threonine offers a unique combination of proteolytic stability , conformational rigidity , and lipophilicity .[2]

This guide provides a technical comparison of O-Methyl-D-threonine against natural and synthetic alternatives, supported by experimental protocols and mechanistic insights for researchers in medicinal chemistry and chemical biology.

Part 1: Mechanistic Positioning & Substitution Logic[2]

The "Isostere-Plus" Effect

O-Methyl-D-threonine is not merely a "blocked" threonine; it functions as a structural chimera.

  • Vs. L-Threonine: It retains the side-chain geometry but inverts the backbone stereochemistry (L to D) and caps the reactive hydroxyl with a methyl group. This eliminates hydrogen bond donor capability while retaining acceptor capability, significantly altering solvation and receptor binding.[2]

  • Vs. D-Valine: In antibiotic biosynthesis research (e.g., Penicillin analogues), O-Methyl-D-threonine acts as an electronic probe. Its side chain (

    
    ) is isosteric to Valine’s isopropyl group (
    
    
    
    ) but introduces a heteroatom, modifying the electronic landscape without drastic steric changes.[2]
Comparative Properties Matrix
FeatureL-Threonine (Natural) D-Threonine O-Methyl-L-Threonine O-Methyl-D-Threonine
Stereochemistry (2S, 3R)(2R, 3S)(2S, 3R)(2R, 3S)
Side Chain Hydroxyethyl (Polar)Hydroxyethyl (Polar)Methoxyethyl (Amphipathic)Methoxyethyl (Amphipathic)
H-Bonding Donor & AcceptorDonor & AcceptorAcceptor OnlyAcceptor Only
Proteolytic Stability Low (Native degradation)High (Resists L-proteases)ModerateVery High (D-config + Ether)
Phosphorylation Yes (Kinase substrate)NoNo (Blocked)No (Blocked)
Primary Utility Native Protein SynthesisStereochemical ControlMetabolic ProbePeptidomimetic Stability

Part 2: Applications & Experimental Data

Case Study: Probing Enzyme Stereospecificity (IPNS)

One of the most authoritative characterizations of O-Methyl-D-threonine comes from studies on Isopenicillin N synthase (IPNS) . Researchers used this amino acid to substitute D-Valine in the tripeptide substrate


-(L-

-aminoadipoyl)-L-cysteinyl-D-valine (ACV).
  • The Experiment: Comparison of substrate turnover between the D-threonine ether (ACmT) and its allo-epimer (ACmaT).

  • The Result:

    • ACmaT (Allo form): Converted to bioactive penam product.[2][3][4]

    • ACmT (O-Methyl-D-Thr): NOT turned over by IPNS.

  • Significance: This demonstrates that O-Methyl-D-threonine is a rigorous probe for active site steric tolerance. The methyl ether oxygen binds a water molecule in the active site, blocking the necessary oxygen activation channel, a phenomenon not seen with the natural isopropyl group of Valine.[2]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Target Audience: Synthetic Chemists

Objective: Incorporate Fmoc-O-methyl-D-threonine into a therapeutic peptide sequence to enhance serum half-life.

Reagents:

  • Fmoc-D-Thr(Me)-OH (Commercial or synthesized via Ag2O/MeI methylation of Boc-D-Thr).

  • Resin: Rink Amide MBHA.

  • Coupling Agents: HATU / DIEA.

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min).[2] Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-D-Thr(Me)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIEA (8 eq) immediately prior to addition to resin.[2]

    • Note: The ether oxygen decreases the nucleophilicity of the

      
      -amine slightly in subsequent steps, but the coupling of this residue is standard.[2]
      
  • Coupling: Shake at Room Temp for 60 min.

  • Monitoring: Perform Kaiser test. If slightly blue (incomplete), recouple using HOAt/DIC to minimize racemization.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Part 3: Visualization of Mechanistic Pathways[2]

The following diagram illustrates the divergent outcomes when substituting natural amino acids with O-Methyl-D-threonine in enzymatic pathways, highlighting its utility as a "Pathway Blocker" or "Stability Anchor."

G cluster_0 Natural Substrate cluster_1 Synthetic Substitution ACV ACV Tripeptide (Contains D-Valine) IPNS Enzyme: IPNS (Isopenicillin N Synthase) ACV->IPNS Native Binding ACmT ACmT Analogue (Contains O-Methyl-D-Thr) ACmT->IPNS Modified Binding ACmaT ACmaT Analogue (Contains O-Methyl-D-allo-Thr) ACmaT->IPNS Epimeric Binding Product_Nat Isopenicillin N (Bioactive Antibiotic) IPNS->Product_Nat Product_Block NO REACTION (Steric/Water Blockage) IPNS->Product_Block Product_Allo Bioactive Penam (Successful Turnover) IPNS->Product_Allo

Figure 1: Mechanistic divergence in IPNS turnover. Substituting D-Valine with O-Methyl-D-Threonine (ACmT) completely arrests the enzymatic pathway due to solvent interference, whereas the allo-epimer allows reaction progression.

Part 4: Critical Analysis for Drug Development

Metabolic Stability & Half-Life

Incorporating O-Methyl-D-threonine into peptide sequences (e.g., LHRH agonists, antimicrobial peptides) effectively "armors" the peptide against degradation.

  • Mechanism: Most serum proteases recognize L-amino acids at the P1 or P1' cleavage sites. The D-configuration renders the backbone unrecognizable.

  • Advantage over simple D-Thr: The O-methylation prevents Phase II metabolic conjugation (glucuronidation) of the hydroxyl group, further extending circulation time.

Membrane Permeability

The conversion of the hydrophilic hydroxyl group (-OH) to a methoxy ether (-OMe) significantly increases the LogP (lipophilicity) of the residue.[2]

  • Impact: This modification can improve the passive transport of peptide drugs across the blood-brain barrier (BBB) or cell membranes, addressing a common failure point in peptide therapeutics.[2]

Synthesis Challenges
  • Racemization Risk: During the synthesis of the amino acid itself (methylation of Boc-D-Thr), base-catalyzed racemization at the

    
    -carbon is a risk. It is recommended to purchase high-purity Fmoc-protected building blocks (>99% ee) or use silver oxide (
    
    
    
    ) mediated methylation which is milder than NaH.
  • Cost: Significantly higher than L-Thr or D-Thr. Use strategically at known cleavage sites rather than global substitution.

References

  • Enzymatic Mechanistic Study (IPNS): Ryle, M. J., et al.[2] "The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site."[3] Biochemistry/ResearchGate. Available at: [Link]

  • Peptide Synthesis Methodology: Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]

  • Biological Activity & Lonp1 Inhibition:WO2023107487A1 - Lonp1 inhibitor compounds. Google Patents.

Sources

Comparative

Spectroscopic comparison of "O-methyl-d-threonine" and its isomers

This guide provides an in-depth spectroscopic comparison of O-methyl-d-threonine and its stereoisomers. It is designed for researchers in medicinal chemistry and peptide synthesis who require precise analytical different...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of O-methyl-d-threonine and its stereoisomers. It is designed for researchers in medicinal chemistry and peptide synthesis who require precise analytical differentiation of these chiral building blocks.

Executive Summary & Chemical Profile

O-methyl-d-threonine (H-D-Thr(Me)-OH) is a non-proteinogenic amino acid used to introduce conformational constraints and alter polarity in peptidomimetics.[1] Its correct identification is critical because its stereoisomers—particularly the L-form and the allo-diastereomers —possess distinct biological activities and folding propensities.

The Isomer Landscape

Differentiation requires analyzing two chiral centers (


 and 

).
  • Threonine Series (2S, 3R / 2R, 3S): The "natural" backbone configuration.

  • Allo-Threonine Series (2S, 3S / 2R, 3R): The diastereomers, often present as impurities from non-stereoselective synthesis.

ProductConfigurationCAS No.Key Feature
O-Methyl-D-Threonine (2R, 3S)Varies by saltTarget molecule; D-amino acid backbone.[1]
O-Methyl-L-Threonine (2S, 3R)4144-02-9Enantiomer; common in biological samples.[1]
O-Methyl-L-allo-Threonine (2S, 3S)RareDiastereomer; distinct NMR coupling.[1]
O-Methyl-D-allo-Threonine (2R, 3R)RareEnantiomer of the allo-form.[1]

Spectroscopic Analysis: The Core Differentiators

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive method for distinguishing the threo (normal) and erythro (allo) configurations. While enantiomers (D vs L) are indistinguishable in achiral solvents, diastereomers (Threonine vs Allo-Threonine) show distinct chemical shifts and coupling constants.[1]

1. Chemical Shift Fingerprint (

)

The


-proton resonance is the most reliable diagnostic peak.[1]
Proton EnvironmentO-Methyl-Threonine (

, ppm)
O-Methyl-Allo-Threonine (

, ppm)
Distinction

-CH
3.58 - 3.65 (d)3.85 - 3.90 (d)Primary Indicator

-CH
3.90 - 4.05 (m)4.25 - 4.40 (m)Allo form is downfield

-CH

1.25 - 1.30 (d)1.20 - 1.25 (d)Overlapping
O-CH

3.35 - 3.45 (s)3.35 - 3.45 (s)Diagnostic for O-methylation

Technical Insight: The downfield shift of the


-proton in the allo  isomer (~0.25 ppm difference) arises from the deshedding effect of the 

-oxygen in the erythro conformation compared to the threo form.
2. Coupling Constants (

)

The vicinal coupling constant between the


 and 

protons is dictated by the dihedral angle (Karplus relationship).
  • Threonine Config (Threo): Typically exhibits a larger

    
     (~5.0 - 6.0 Hz) or distinct multiplet pattern.[1]
    
  • Allo-Threonine Config (Erythro): Typically exhibits a smaller

    
     (~3.5 - 4.0 Hz).[1]
    
    • Note: In rigid cyclic derivatives (like oxazolidinones), this difference is magnified.[1] In free solution, conformational averaging can compress these values, making the chemical shift (

      
      ) the safer metric.
      
B. Mass Spectrometry (MS)

Mass spectrometry confirms the O-methylation but requires chiral chromatography to distinguish isomers.[1]

  • Molecular Ion:

    
     Da.[1]
    
  • Fragmentation Pattern (ESI-MS/MS):

    • Loss of Methanol: A characteristic neutral loss of 32 Da (

      
      ) confirms the methyl ether. This contrasts with native Threonine, which loses water (18 Da).[1]
      
    • Immonium Ion: Observed at

      
       88 (Thr-OMe immonium), distinct from 
      
      
      
      74 (Thr immonium).[1]
C. Infrared Spectroscopy (FT-IR)

IR is useful for batch purity checks but poor for isomer differentiation.[1]

  • Ether Stretch (C-O-C): Strong band at 1100–1150 cm

    
     .[1]
    
  • Absence of OH Stretch: The broad O-H stretch (3200-3500 cm

    
    ) seen in Threonine is significantly reduced or absent (replaced by N-H stretches), confirming O-methylation.[1]
    

Decision Logic for Isomer Identification

The following diagram outlines the logical workflow to identify your specific isomer using spectroscopic data.

IsomerID Start Unknown Sample (C5H11NO3) MS_Check Mass Spectrometry [M+H]+ = 134.1? Start->MS_Check Frag_Check Fragmentation Loss of 32 Da (MeOH)? MS_Check->Frag_Check Yes NMR_Check 1H NMR (D2O) Check Alpha-Proton Shift Frag_Check->NMR_Check Confirmed O-Me Threo_Path Shift ~3.60 ppm (Threo Config) NMR_Check->Threo_Path ~3.6 ppm Allo_Path Shift ~3.85 ppm (Erythro/Allo Config) NMR_Check->Allo_Path ~3.85 ppm Chiral_HPLC Chiral HPLC (Crown Ether / Teicoplanin) Threo_Path->Chiral_HPLC Res_Allo O-Methyl-Allo-Threonine (L or D) Allo_Path->Res_Allo Identify as Allo impurity Res_L_Thr O-Methyl-L-Threonine Chiral_HPLC->Res_L_Thr Rt 1 (e.g., shorter) Res_D_Thr O-Methyl-D-Threonine Chiral_HPLC->Res_D_Thr Rt 2 (e.g., longer)

Figure 1: Decision tree for the spectroscopic identification of O-methyl-threonine isomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Isomer Purity

Use this protocol to detect allo-isomers at levels >1%.[1]

  • Solvent: Dissolve 5-10 mg of the sample in 600

    
    L of Deuterium Oxide (
    
    
    
    )
    (99.9% D).
    • Note: Avoid DMSO-d6 if possible, as the hydroxyl/amine exchange protons can broaden signals and obscure coupling constants.

  • Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal standard (

    
     ppm).
    
  • Acquisition: Acquire a standard

    
    H spectrum (minimum 16 scans).[1]
    
  • Analysis:

    • Zoom into the 3.5 - 4.5 ppm region.[2][3][4]

    • Integrate the doublet at ~3.6 ppm (Threonine

      
      -H).[1][3]
      
    • Check for a minor doublet at ~3.85 ppm (Allo-Threonine

      
      -H).[1]
      
    • Calculate molar ratio based on integration values.

Protocol 2: Chiral HPLC Separation

Required to distinguish D-form from L-form.[1]

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).[1]

  • Mobile Phase:

    • Chirobiotic T: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).[1]

    • Crownpak CR(+): Perchloric acid pH 1.5 (aqueous).[1]

  • Detection: UV at 210 nm (low sensitivity) or ELSD/MS (high sensitivity).[1]

  • Derivatization (Optional but Recommended):

    • React sample with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) prior to injection.[1][5][6][7][8]

    • This adds a fluorophore, enabling picomolar detection limits and enhancing chiral recognition on standard C18 columns if using a chiral mobile phase additive, or improving separation on chiral columns.

References

  • ChemicalBook. (2024).[1] L-Threonine and Allo-Threonine NMR Spectral Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Cross-Platform Comparison of Amino Acid Metabolic Profiling. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Amino Acid and Peptide Chiral Separations Guide. Retrieved from [1]

  • University of Wisconsin-Madison. (2021).[1] Characterization of L-Threonine Transaldolase and Stereoselectivity. Retrieved from [1]

  • ResearchGate. (2022).[1] Mass Spectrometry Fragmentation of Threonine Isomers. Retrieved from

Sources

Validation

Activity comparison of enzymes with "O-methyl-d-threonine" and its allo-diastereomer

Activity Comparison Guide: O-methyl-D-threonine vs. O-methyl-D-allo-threonine in Enzymatic Biosynthesis Executive Summary This guide compares the enzymatic activity of O-methyl-D-threonine and its diastereomer, O-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Activity Comparison Guide: O-methyl-D-threonine vs. O-methyl-D-allo-threonine in Enzymatic Biosynthesis

Executive Summary

This guide compares the enzymatic activity of O-methyl-D-threonine and its diastereomer, O-methyl-D-allo-threonine , specifically within the context of Isopenicillin N Synthase (IPNS) catalysis.

For researchers in


-lactam antibiotic development  and chemical biology , the distinction between these two isomers is binary and critical:
  • O-methyl-D-allo-threonine is a competent substrate , converting to 2-

    
    -methoxypenicillin.[1]
    
  • O-methyl-D-threonine is inactive , acting as a competitive inhibitor that traps the enzyme in a non-productive state.

This guide details the mechanistic basis for this divergence, provides experimental protocols for their evaluation, and visualizes the structural constraints governing their activity.

Mechanistic Analysis: The Stereochemical Switch

The differential activity of these isomers is not merely a kinetic effect but a structural determinant of the catalytic cycle's progression. IPNS is a non-heme iron(II) oxidase that catalyzes the formation of the bicyclic


-lactam ring from the linear tripeptide 

-(L-

-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[1][2][3]

When the valine residue is replaced by O-methyl-threonine isomers, the enzyme faces specific steric and electronic challenges.

The Active Isomer: O-methyl-D-allo-threonine[2][3][4][5]
  • Substrate Code: ACmaT (

    
    -(L-
    
    
    
    -aminoadipoyl)-L-cysteinyl-O-methyl-D-allo-threonine).[1][2][3][4][5]
  • Mechanism: The allo configuration (inversion at the

    
    -carbon relative to threonine) positions the methoxy group away from the iron center's reactive oxygen binding site. This allows the enzyme to proceed through the standard oxidative cyclization pathway:
    
    • Formation of the

      
      -lactam ring.[2]
      
    • Closure of the thiazolidine ring.

  • Outcome: Successful production of 2-

    
    -methoxypenicillin .[1]
    
The Inactive Isomer: O-methyl-D-threonine
  • Substrate Code: ACmT (

    
    -(L-
    
    
    
    -aminoadipoyl)-L-cysteinyl-O-methyl-D-threonine).
  • Mechanism: The standard threonine configuration forces the methoxy ether oxygen into close proximity with the active site iron.

  • Crystallographic Evidence: Structural studies (PDB: 3ZOI) reveal that the ether oxygen of ACmT forms a hydrogen bond with a water molecule ligated to the iron center. This extra water molecule stabilizes the complex in a conformation that blocks oxygen activation , effectively arresting the catalytic cycle.

  • Outcome: Null turnover . The molecule binds but yields no product.

Comparative Data Profile

The following data summarizes the performance of both isomers against the natural substrate (ACV) in IPNS assays.

ParameterNatural Substrate (ACV)O-methyl-D-allo-threonine (ACmaT)O-methyl-D-threonine (ACmT)
Substrate Status Primary SubstrateActive Analogue Inactive / Inhibitor
Product Formed Isopenicillin N2-

-methoxypenicillin
None
Turnover Frequency High (

)
Moderate0
Iron Coordination Standard octahedral/square pyramidalCompatible geometryDisrupted by H-bonded water
Key Structural Feature Isopropyl side chainMethoxy group (allo-orientation)Methoxy group (threo-orientation)
Application Antibiotic BiosynthesisNovel Antibiotic EngineeringMechanistic Probe / Crystallography

Visualization of the Signaling Pathway

The diagram below illustrates the divergent pathways of the two isomers within the IPNS catalytic cycle.

IPNS_Pathway Enzyme Apo-IPNS (Fe2+) ACmaT Substrate A: ACmaT (O-methyl-D-allo-threonine) Enzyme->ACmaT ACmT Substrate B: ACmT (O-methyl-D-threonine) Enzyme->ACmT ES_Active E-S Complex (Active) Methoxy group away from Fe ACmaT->ES_Active Binding ES_Inactive E-S Complex (Stalled) Methoxy H-bonds to Fe-Water ACmT->ES_Inactive Binding O2_Bind Oxygen Binding ES_Active->O2_Bind Fe(II) Accessible DeadEnd Catalytic Arrest (No Turnover) ES_Inactive->DeadEnd O2 Activation Blocked by Steric/Water Clash BetaLactam Beta-Lactam Ring Formation O2_Bind->BetaLactam Thiazolidine Thiazolidine Ring Closure BetaLactam->Thiazolidine Product 2-alpha-methoxypenicillin (Bioactive) Thiazolidine->Product

Caption: Divergent catalytic pathways of IPNS with O-methyl-D-threonine isomers. Green path indicates successful turnover; red path indicates steric arrest.

Experimental Protocol: Activity Assay

To replicate the activity comparison, use the following spectrophotometric or bioassay-based protocol.

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Cofactors:

    • Ascorbate (3 mM final).

    • Fe(NH

      
      )
      
      
      
      (SO
      
      
      )
      
      
      (50
      
      
      M final).
    • DTT (1 mM final) - Note: Essential to keep the enzyme reduced.

  • Enzyme: Recombinant Aspergillus nidulans IPNS (purified to >95% homogeneity).

  • Substrates: Synthesize ACmaT and ACmT via peptide coupling (See Baldwin et al. in References).

Assay Workflow
  • Anaerobic Setup: Prepare the reaction mix in an anaerobic chamber or using degassed buffers to prevent premature oxidation of the iron center.

  • Incubation:

    • Mix Enzyme (1-2

      
      M) with Buffer, Fe(II), and Ascorbate.
      
    • Add Substrate (ACmaT or ACmT) to a final concentration of 0.5 - 1.0 mM.

    • Initiate reaction by exposing to Oxygen (air saturation or pure O

      
       bubbling).
      
  • Monitoring:

    • Method A (HPLC): Quench aliquots at 0, 5, 10, and 30 minutes with methanol. Analyze on C18 reverse-phase HPLC (Gradient: 0-100% MeOH in 0.1% TFA).

    • Method B (Bioassay): Apply reaction mixture to paper discs on agar plates seeded with Micrococcus luteus. (Only ACmaT will show a zone of inhibition).

  • Validation:

    • Positive Control: Run parallel reaction with natural ACV substrate.

    • Negative Control: Enzyme without substrate or without Fe(II).

Expected Results
  • ACmaT Lane: Appearance of a new peak on HPLC (more hydrophobic than substrate) and a clear zone of inhibition in bioassay.

  • ACmT Lane: Substrate peak remains unchanged; no antibiotic activity detected.

References

  • Clifton, I. J., et al. (2013). "The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site." FEBS Letters, 587(18), 3073-3079. Link

  • Baldwin, J. E., et al. (1998). "Synthesis of

    
    -(L-
    
    
    
    -aminoadipoyl)-L-cysteinyl-D-(O-methyl)-D-allothreonine, a substrate for isopenicillin-N synthase and its O-methyl-D-threonine epimer."[6] Tetrahedron, 54(22), 6001-6010.[6] Link
  • Rutledge, P. J., et al. (2001). "The mechanism of isopenicillin N synthase." Natural Product Reports, 18, 113-127. Link

  • Uhl, M. K., et al. (2015). "The Crystal Structure of D-Threonine Aldolase from Alcaligenes xylosoxidans Provides Insight into a Metal Ion Assisted PLP-Dependent Mechanism."[7] PLOS ONE, 10(4), e0124056. Link

Sources

Safety & Regulatory Compliance

Safety

Laboratory Stewardship Guide: Proper Disposal of O-Methyl-D-Threonine

Part 1: Executive Directive Do not dispose of O-Methyl-D-threonine via sanitary sewer or municipal trash. [1] While O-Methyl-D-threonine is often classified as non-hazardous under GHS criteria for acute toxicity, it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

Do not dispose of O-Methyl-D-threonine via sanitary sewer or municipal trash. [1]

While O-Methyl-D-threonine is often classified as non-hazardous under GHS criteria for acute toxicity, it is a non-proteinogenic, chiral amino acid derivative.[1] Its resistance to enzymatic degradation (due to the D-stereochemistry) means it persists in wastewater systems longer than natural L-isomers. Best practice dictates thermal destruction (incineration) to prevent environmental accumulation and potential bioactive interference in downstream ecosystems.

Part 2: Technical Characterization & Risk Assessment

Effective disposal requires understanding the material's physical and chemical resistance profile.

Chemical Waste Profile
PropertySpecificationOperational Implication
Chemical Name O-Methyl-D-threonineLabeling requirement
CAS Number 537697-28-2Unique identifier for waste manifests
Physical State White PowderDust generation risk during transfer
Solubility Soluble in WaterPotential for rapid aquatic dispersal if spilled
Stability Stable; D-isomerHigh persistence ; resists biological breakdown
Reactivity Incompatible with strong oxidizersSegregate from nitric/perchloric acid waste
The "Why" Behind the Protocol
  • Stereochemical Persistence: Standard wastewater treatment plants utilize bacteria designed to digest L-amino acids. D-amino acids, including O-methyl-D-threonine, often bypass these biological filters, leading to "pseudopersistence" in the water table [1].[1]

  • Bioactive Potential: As a modified amino acid often used in peptide synthesis to induce conformational rigidity or metabolic stability, this compound should be treated as a potentially bioactive agent until destroyed [2].

  • Dust Hazards: Like most amino acid powders, it acts as a respiratory irritant (H335). Disposal procedures must minimize aerosolization.[2]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-life material or spill cleanup residues.[1]

  • PPE Requirement: Nitrile gloves, lab coat, and safety glasses. Use a N95 dust mask or work inside a fume hood if handling >10g.

  • Container Selection: Polyethylene (HDPE) or glass wide-mouth jar.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).

  • Labeling: Apply a hazardous waste label.

    • Constituent: "O-Methyl-D-threonine"[1][3][4]

    • Hazard Checkbox: Check "Irritant" (if applicable) or write "Non-regulated Chemical Waste" depending on institutional policy.

  • Disposal Path: Route to High-Temperature Incineration .

Protocol B: Liquid Waste (Aqueous Solutions)

Use this for stock solutions or aqueous reaction byproducts.

  • pH Verification: Test the pH of the solution.

    • If pH < 2 or > 12.5:[5] Neutralize to pH 5–9 before consolidation to prevent container corrosion, unless your facility has dedicated acid/base waste streams [3].

  • Solvent Check: Ensure no organic solvents (methanol, acetonitrile) are present.

    • If organics are present:[5] Move to Protocol C.

  • Consolidation: Pour into the "Aqueous Chemical Waste" drum.

  • Prohibition: DO NOT pour down the sink. Despite water solubility, the D-isomer burden on local water treatment is an avoidable environmental stressor.

Protocol C: Mixed Organic Waste (HPLC/Synthesis Waste)

Use this for peptide synthesis waste streams containing the substance.

  • Characterization: Identify the primary solvent (e.g., DMF, DCM, Acetonitrile).

  • Segregation:

    • Halogenated: If DCM or chloroform is present, use the Halogenated Waste stream.

    • Non-Halogenated: If methanol/acetonitrile/DMF, use the Non-Halogenated Flammable stream.

  • Labeling: List "O-Methyl-D-threonine" as a trace contaminant on the waste tag. This is critical for the disposal facility to optimize burn rates.

Part 4: Decision Logic & Workflow (Visualization)

The following decision tree illustrates the logical flow for categorizing O-Methyl-D-threonine waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: O-Methyl-D-threonine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidStream Solid Chemical Waste Stream Solid->SolidStream Label & Bag LiquidType Solvent Base? Liquid->LiquidType Aqueous Aqueous (Water) LiquidType->Aqueous Water Only Organic Organic Solvent (MeOH, DMF, DCM) LiquidType->Organic Solvents pHCheck Check pH Aqueous->pHCheck HalogenCheck Halogenated? (DCM, Chloroform) Organic->HalogenCheck Neutralize Neutralize to pH 5-9 pHCheck->Neutralize <2 or >12 AqueousStream Aqueous Chemical Waste Stream pHCheck->AqueousStream pH 5-9 Neutralize->AqueousStream NonHaloStream Non-Halogenated Waste Stream HalogenCheck->NonHaloStream No HaloStream Halogenated Waste Stream HalogenCheck->HaloStream Yes Incinerator High-Temp Incineration (Final Destruction) NonHaloStream->Incinerator HaloStream->Incinerator SolidStream->Incinerator AqueousStream->Incinerator

Figure 1: Decision matrix for O-Methyl-D-threonine disposal. Note that all paths lead to incineration to ensure destruction of the chiral motif.

Part 5: Regulatory Compliance & RCRA Status

US EPA (RCRA) Classification

O-Methyl-D-threonine is not a P-listed (acutely hazardous) or U-listed (toxic) waste under 40 CFR 261.33 [4].[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): No (unless mixed with solvents).

  • Corrosivity (D002): No (unless in acidic/basic solution).

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not listed.

Compliance Strategy: Even though it constitutes a "Non-RCRA Regulated Waste" in its pure form, standard laboratory stewardship (Prudent Practices) classifies it as Chemical Waste . Do not use the "Empty Container" exemption to dispose of bulk powder in trash.

Decontamination of Packaging

Empty bottles that contained O-Methyl-D-threonine should be triple-rinsed with water.[1]

  • Rinsate: Collect the first rinse and dispose of it via the Aqueous Waste stream (Protocol B).

  • Container: Deface the label. Once triple-rinsed, the glass/plastic container may be recycled or discarded as regular trash, depending on local municipal rules.

References

  • Genchi, G. (2017).[2] Amino Acids: Biochemistry and Nutrition. The persistence of D-amino acids in wastewater treatment systems. International Journal of Environmental Research and Public Health.

  • Chem-Impex International. (n.d.). Fmoc-O-methyl-D-threonine Safety Data Sheet. Retrieved October 26, 2023.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Chapter 8, Management of Waste.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.